CM-545
Description
Properties
Molecular Formula |
C23H29N5O4 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)phenyl]methyl]-N-hydroxycyclobutane-1-carboxamide |
InChI |
InChI=1S/C23H29N5O4/c1-4-6-17-19-20(28(3)26-17)23(30)25-21(24-19)16-12-13(7-8-18(16)32-5-2)9-14-10-15(11-14)22(29)27-31/h7-8,12,14-15,31H,4-6,9-11H2,1-3H3,(H,27,29)(H,24,25,30) |
InChI Key |
GTSZATFSVLYIRU-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CM-414; CM 414; CM414. |
Origin of Product |
United States |
Foundational & Exploratory
CM-545: A Dual Inhibitor of Histone Deacetylases and Phosphodiesterase 5
An In-depth Technical Guide on the Preclinical Development and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-545 is the cis-isomer of the racemic compound CM-414, a novel small molecule engineered to dually inhibit histone deacetylases (HDACs) and phosphodiesterase 5 (PDE5). Scientific literature indicates that this compound and its trans-isomer (CM-546) exhibit equipotent biological activity to the racemic mixture, CM-414.[1] Consequently, the majority of preclinical research has been conducted using the racemic form, CM-414. This document provides a comprehensive technical overview of the available data on CM-414, with the understanding that its activity is representative of the this compound isomer. This dual-inhibition strategy presents a promising therapeutic approach for complex diseases such as neurodegenerative disorders and fibrosis, by simultaneously targeting epigenetic and signaling pathways.
Quantitative Data Presentation
The inhibitory activity of CM-414 has been quantified against several class I and class IIb HDACs, as well as PDE5. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | IC50 (nM) |
| HDAC1 | 310 |
| HDAC2 | 490 |
| HDAC3 | 322 |
| HDAC6 | 91 |
| PDE5A1 | 60 |
| Data sourced from in vitro enzyme inhibition assays.[1] |
Signaling Pathways
The dual inhibition of HDACs and PDE5 by this compound (as CM-414) modulates two distinct but interconnected signaling pathways.
HDAC Inhibition Pathway
HDAC enzymes are responsible for the deacetylation of histone proteins, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs by this compound results in hyperacetylation of histones, which relaxes chromatin and allows for the transcription of genes involved in processes like synaptic plasticity and cell cycle regulation. A key marker for this activity is the increased acetylation of histone H3.
Caption: HDAC Inhibition Pathway of this compound.
PDE5 Inhibition Pathway
PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular levels of cGMP. This leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, including the vasodilator-stimulated phosphoprotein (VASP). Phosphorylation of VASP at Ser239 (p-VASP) is a commonly used biomarker for PDE5 inhibition. This pathway is crucial for synaptic function and vasodilation.
Caption: PDE5 Inhibition Pathway of this compound.
Experimental Protocols
Detailed methodologies for key experiments involving CM-414 are provided below.
In Vitro Enzyme Inhibition Assays
Objective: To determine the IC50 values of CM-414 against HDAC isoforms and PDE5.
HDAC Inhibition Assay:
-
Enzyme Source: Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6.
-
Substrate: A fluorogenic acetylated peptide substrate.
-
Procedure: a. Prepare a dilution series of CM-414 in assay buffer. b. In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the various concentrations of CM-414. c. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). d. Stop the reaction by adding a developer solution that releases the fluorophore from the deacetylated substrate. e. Measure the fluorescence intensity using a microplate reader. f. Calculate the percentage of inhibition for each concentration of CM-414 relative to a no-inhibitor control. g. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
PDE5 Inhibition Assay:
-
Enzyme Source: Recombinant human PDE5A1.
-
Substrate: cGMP.
-
Procedure: a. Prepare a dilution series of CM-414 in assay buffer. b. In a 96-well plate, add the PDE5A1 enzyme, cGMP, and the various concentrations of CM-414. c. Incubate the plate at 37°C for a specified time (e.g., 30 minutes). d. Stop the reaction and measure the amount of remaining cGMP or the amount of GMP produced, typically using a commercially available assay kit (e.g., based on fluorescence polarization or ELISA). e. Calculate the percentage of inhibition for each concentration of CM-414. f. Determine the IC50 value from the dose-response curve.
Western Blot Analysis of Histone Acetylation and VASP Phosphorylation
Objective: To assess the in-cell activity of CM-414 by measuring the levels of acetylated histones and phosphorylated VASP.
Caption: Western Blot Experimental Workflow.
Protocol:
-
Cell Culture and Treatment: a. Culture human cell lines (e.g., LX2 hepatic stellate cells or H69 cholangiocytes) in appropriate media.[2] b. Treat cells with various concentrations of CM-414 or vehicle (e.g., DMSO) for a specified duration (e.g., 24 hours).[2]
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by size on a polyacrylamide gel via SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for acetylated histone H3 (AcH3) and phosphorylated VASP (p-VASP Ser239). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used. c. Wash the membrane with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities and normalize the levels of AcH3 and p-VASP to the loading control.
In Vivo Animal Studies
Objective: To evaluate the efficacy of CM-414 in mouse models of disease.
Alzheimer's Disease Model (Tg2576 mice):
-
Animals: Use aged Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent cognitive deficits and amyloid plaques.[1]
-
Treatment Regimen: a. Administer CM-414 (e.g., 40 mg/kg) or vehicle intraperitoneally (i.p.) daily for a specified period (e.g., 4 weeks).[2]
-
Behavioral Testing: a. Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory or the novel object recognition test for recognition memory.
-
Biochemical and Histological Analysis: a. Following the treatment period, sacrifice the animals and collect brain tissue. b. Prepare brain homogenates to measure levels of Aβ peptides (Aβ40 and Aβ42) by ELISA. c. Perform immunohistochemistry on brain sections to quantify amyloid plaque deposition and assess markers of neuroinflammation. d. Use Western blotting on brain lysates to confirm target engagement by measuring levels of AcH3 and p-VASP.
Liver Fibrosis Model (Mdr2-KO mice):
-
Animals: Use Mdr2-knockout (Mdr2-KO) mice, which spontaneously develop biliary inflammation and fibrosis.[2]
-
Treatment Regimen: a. Treat Mdr2-KO mice with CM-414 (e.g., 40 mg/kg, i.p.) or vehicle daily for 4 weeks.[2]
-
Efficacy Assessment: a. Monitor animal weight and liver-to-body weight ratio. b. Measure serum levels of liver enzymes such as ALT, AST, and ALP. c. Perform histological analysis of liver sections (e.g., H&E and Sirius Red staining) to assess inflammation and collagen deposition. d. Measure hepatic cGMP levels to confirm PDE5 inhibition.[2] e. Analyze the expression of pro-inflammatory and pro-fibrotic genes in the liver via qRT-PCR.
Conclusion
This compound, as represented by the well-studied racemic compound CM-414, is a potent dual inhibitor of HDACs and PDE5. The preclinical data demonstrate its ability to modulate key epigenetic and signaling pathways, leading to therapeutic benefits in animal models of Alzheimer's disease and liver fibrosis. The detailed protocols provided herein offer a guide for researchers to further investigate the mechanism and potential applications of this promising class of dual-acting molecules.
References
In-Depth Technical Guide to CM-545: A Dual Inhibitor of HDAC and PDE5 for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM-545 is a potent, cell-permeable small molecule that acts as a dual inhibitor of histone deacetylases (HDACs) and phosphodiesterase 5 (PDE5). As the cis-isomer of the racemic compound CM-414, this compound has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease. Its unique mechanism of action, which involves the simultaneous modulation of two key signaling pathways, has positioned it as a valuable research tool and a potential therapeutic candidate for neurodegenerative disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and data presented for ease of reference and replication.
Chemical Structure and Properties
This compound is a stereoisomer of the racemic mixture CM-414, a novel pyrazolopyrimidinone (B8486647) derivative. The key structural feature of this compound is the cis-conformation at the substituted cyclobutane (B1203170) ring, which differentiates it from its trans-isomer, CM-546. The molecule incorporates a hydroxamic acid moiety, a well-known zinc-binding group that is crucial for its inhibitory activity against zinc-dependent HDAC enzymes.
Chemical Structure of this compound:
While a definitive, experimentally-derived 3D structure of this compound is not publicly available, its 2D chemical structure, illustrating the cis relationship of the substituents on the cyclobutane ring, can be confidently represented based on the structure of its parent compound, CM-414.
A definitive 2D structural representation is pending the identification of a publicly available, confirmed image of the isolated cis-isomer.
Physicochemical Properties of the Parent Racemic Compound (CM-414):
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₉N₅O₄ | [1] |
| Molecular Weight | 439.5 g/mol | [1] |
| Half-life (t₁/₂) | 2.8 hours | [1] |
| Brain Concentration (Cmax) | 248 nmol/kg | [1] |
| Plasma Concentration (Cmax) | 18.5 µM | [1] |
| Blood-Brain Barrier Penetration (logBB) | -1.87 | [1] |
| in vitro Passive Diffusion (Pe) | 15.7 nm/s (PAMPA assay) | [1] |
Mechanism of Action: Dual Inhibition of HDAC and PDE5
This compound exerts its biological effects through the simultaneous inhibition of two distinct enzyme families: histone deacetylases (HDACs) and phosphodiesterase 5 (PDE5). This dual-action mechanism is believed to produce synergistic effects that are beneficial in the context of neurodegenerative diseases.[1][2]
Signaling Pathway of this compound:
Caption: Proposed mechanism of action of this compound.
The inhibition of class I HDACs (HDAC1, 2, and 3) and HDAC6 by this compound leads to an increase in the acetylation of histones and other proteins like α-tubulin.[1] Increased histone acetylation results in a more relaxed chromatin structure, facilitating the transcription of genes involved in synaptic plasticity and neuronal survival.[1]
Concurrently, the inhibition of PDE5 prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1] Elevated cGMP levels activate protein kinase G (PKG) and contribute to the phosphorylation and activation of the cAMP/cGMP response element-binding protein (CREB), a key transcription factor for genes related to memory and learning.[1]
Biological Activity and Preclinical Data
This compound exhibits potent inhibitory activity against several HDAC isoforms and PDE5. The equipotent primary activity of this compound and its parent compound, CM-414, allows for the use of CM-414's inhibitory concentration data as a reliable reference.[1]
Inhibitory Activity of CM-414 (Racemic Mixture):
| Target | IC₅₀ (nM) | pIC₅₀ |
| HDAC1 | 310 | 6.65 |
| HDAC2 | 490 | 6.14 |
| HDAC3 | 322 | 6.55 |
| HDAC6 | 91 | 6.84 |
| PDE5 | 60 | 7.47 |
Data sourced from Cuadrado-Tejedor et al. (2017).[1]
Preclinical studies using the Tg2576 mouse model of Alzheimer's disease have demonstrated the therapeutic potential of the parent compound, CM-414. Chronic treatment with CM-414 was shown to:
-
Rescue cognitive deficits: Treated mice showed improved performance in memory tasks.[1]
-
Reduce amyloid-β (Aβ) and phosphorylated Tau (pTau) levels: Key pathological hallmarks of Alzheimer's disease were diminished in the brains of treated mice.[1]
-
Increase dendritic spine density: This suggests a restoration of synaptic connections in hippocampal neurons.[1]
-
Increase the inactive form of GSK3β: This indicates a modulation of a kinase involved in tau hyperphosphorylation.[1]
-
Induce the expression of genes related to synaptic transmission. [1]
In Vitro Toxicity of CM-414:
| Cell Line | LC₅₀ |
| THLE-2 (non-tumoral hepatic) | >100 µM |
| Peripheral Blood Mononuclear Cells (PBMCs) | >100 µM |
| Wild-type mouse neurons and glia | >100 µM |
Data interpretation from Cuadrado-Tejedor et al. (2017), specific values from the supplementary table are pending direct access.[1]
Experimental Protocols
The following are generalized protocols based on the methodologies described in the primary literature for the parent compound, CM-414. For detailed, step-by-step instructions, it is recommended to consult the original publications.
HDAC Enzyme Activity Assay
This biochemical assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by HDAC enzymes.[2]
Workflow for HDAC Inhibition Assay:
Caption: Workflow for the HDAC inhibition assay.
Methodology:
-
Prepare serial dilutions of this compound in a 96-well plate.
-
Add the specific recombinant HDAC enzyme (HDAC1, 2, 3, or 6) to each well.
-
Initiate the reaction by adding a fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 30 minutes to allow for enzymatic deacetylation.
-
Stop the reaction and generate a fluorescent signal by adding a lysine developer solution.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
PDE5 cGMP Hydrolysis Assay
This assay determines the inhibitory effect of this compound on the hydrolysis of cGMP by PDE5. The HTRF (Homogeneous Time-Resolved Fluorescence) cGMP assay is a common method.
Methodology:
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Add recombinant human PDE5A1 enzyme to the compound dilutions.
-
Initiate the enzymatic reaction by adding a known concentration of cGMP.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction and detect the amount of remaining cGMP using an HTRF-based detection system, which typically involves a cGMP-d2 labeled tracer and an anti-cGMP antibody labeled with a cryptate.
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate the IC₅₀ value from the dose-response curve.
Cellular Acetyl-Histone H3 Lysine 9 (AcH3K9) Detection Assay
This cell-based assay quantifies the increase in histone acetylation in response to HDAC inhibition by this compound. The AlphaLISA® technology is a suitable method.
Methodology:
-
Plate cells (e.g., human neuroblastoma SH-SY5Y) in a 384-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Lyse the cells and extract the histones according to the assay kit manufacturer's instructions.
-
Detect the levels of acetylated H3K9 using the AlphaLISA® SureFire® kit, which involves the use of acceptor beads conjugated to an antibody specific for the acetylated histone and donor beads that bind to a common histone motif.
-
Read the plate on an AlphaScreen-compatible reader.
-
Analyze the data to determine the concentration-dependent effect of this compound on histone acetylation.
In Vivo Efficacy Studies in Tg2576 Mice
These studies assess the therapeutic effects of this compound in a transgenic mouse model of Alzheimer's disease.
Methodology:
-
Animal Model: Use aged Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent Aβ plaques and cognitive deficits.
-
Drug Administration: Administer this compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) for a specified duration (e.g., daily for 4 weeks).
-
Behavioral Testing: Conduct cognitive assessments, such as the Morris water maze or contextual fear conditioning, to evaluate learning and memory.
-
Tissue Collection and Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of Aβ40/42, phosphorylated Tau, and other relevant biomarkers using techniques like ELISA and Western blotting.
-
Histological Analysis: Perform immunohistochemistry on brain sections to visualize and quantify Aβ plaques, neuronal markers, and dendritic spine density.
Conclusion
This compound is a promising research compound with a novel dual mechanism of action that targets both epigenetic and signaling pathways implicated in neurodegeneration. The data from preclinical studies with its parent compound, CM-414, strongly support its potential as a therapeutic agent for Alzheimer's disease and other related disorders. The information and protocols provided in this guide are intended to facilitate further research into the biological effects and therapeutic applications of this compound. As with any experimental work, it is crucial to consult the primary literature and optimize protocols for specific laboratory conditions.
References
The Discovery and Preclinical Development of CM-545: A Dual Inhibitor of HDAC and PDE5 for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The landscape of Alzheimer's disease (AD) therapeutics has been challenging, with a high rate of clinical trial failures underscoring the need for novel therapeutic strategies. Traditional approaches have often focused on a single pathological hallmark, such as amyloid-beta (Aβ) plaques. However, the complex and multifactorial nature of AD suggests that targeting multiple disease-related pathways simultaneously may offer a more effective therapeutic approach. This technical guide details the discovery and preclinical development of CM-545, a first-in-class small molecule that acts as a dual inhibitor of histone deacetylases (HDACs) and phosphodiesterase 5 (PDE5), representing a novel systems therapeutics strategy for AD.
This compound is a cis-enantiomer of the racemic compound CM-414. Preclinical studies have demonstrated that this compound and its trans-enantiomer (CM-546) exhibit equipotent primary activity to the parent racemic compound, CM-414.[1] This guide will focus on the collective preclinical data generated for this chemical series, with a primary focus on CM-414 as the lead investigational compound, and by extension, its active enantiomer this compound. The development of this dual inhibitor stems from the rationale that concomitant inhibition of HDACs (specifically Class I and HDAC6) and PDE5 can synergistically rescue synaptic impairment and mitigate key pathological features of AD.[1]
Mechanism of Action: A Dual-Pronged Approach
The therapeutic hypothesis underlying this compound is centered on the synergistic effect of inhibiting two distinct enzyme families implicated in AD pathophysiology: HDACs and PDE5.
-
HDAC Inhibition: Histone deacetylases are enzymes that remove acetyl groups from histones, leading to chromatin compaction and repression of gene transcription. In the context of AD, aberrant HDAC activity, particularly of HDAC2 and HDAC3 (Class I), is associated with the downregulation of genes crucial for learning, memory, and synaptic plasticity.[1] HDAC6, a Class IIb HDAC, is primarily cytoplasmic and involved in protein quality control and cytoskeletal dynamics, including the regulation of tau protein. Inhibition of these HDACs is proposed to restore a more open chromatin state, promoting the expression of genes essential for synaptic function and neuronal survival.[1]
-
PDE5 Inhibition: Phosphodiesterase 5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various signaling pathways, including those involved in synaptic plasticity and cerebrovascular function. In AD, PDE5 is upregulated, leading to reduced cGMP levels.[1] By inhibiting PDE5, this compound increases intracellular cGMP concentrations, which in turn activates Protein Kinase G (PKG) and downstream signaling cascades that promote the activation of the cAMP/cGMP-responsive element-binding protein (CREB). Activated CREB is a critical transcription factor for genes involved in long-term memory formation and synaptic plasticity.[1]
The dual inhibition of HDACs and PDE5 by this compound is believed to produce a synergistic effect. The increase in CREB activation through PDE5 inhibition, combined with the enhanced gene transcription facilitated by HDAC inhibition, leads to a more robust and sustained expression of synaptic and neuroprotective genes than could be achieved by targeting either pathway alone.[1]
References
In-Vitro Studies of CM-545: A Review of Preclinical Data
Initial investigations for in-vitro studies concerning a compound designated as "CM-545" have yielded no specific publicly available data, experimental protocols, or elucidated signaling pathways under this identifier. Extensive searches of scientific literature and databases did not provide any primary research articles, technical guides, or whitepapers directly associated with "this compound".
This suggests that "this compound" may be an internal project code for a compound that has not yet been disclosed in public forums or scientific publications. Alternatively, it is possible that the designation is very recent, and research findings are still under review or in the early stages of documentation. It is also conceivable that the identifier may be subject to a typographical error.
Due to the absence of specific information on "this compound", it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. Further progress on this request would be contingent on the provision of an alternative or correct identifier for the compound of interest, or the public release of data pertaining to "this compound".
Preclinical Profile of CM-545: A Novel Beta-Secretase (BACE1) Inhibitor for Alzheimer's Disease
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1] One of the primary therapeutic strategies involves modulating the production of Aβ peptides by inhibiting key enzymes in the amyloidogenic pathway. This document outlines the preclinical data for CM-545, a novel, potent, and selective small-molecule inhibitor of beta-secretase 1 (BACE1), the rate-limiting enzyme in the production of Aβ. The following sections detail the in vitro and in vivo characterization of this compound, including its mechanism of action, pharmacokinetic profile, and efficacy in established animal models of Alzheimer's disease.
In Vitro Characterization
Target Engagement and Potency
The inhibitory activity of this compound was assessed using enzymatic and cellular assays to determine its potency and selectivity.
Data Summary: In Vitro Potency and Selectivity
| Assay Type | Target | Metric | Value (nM) |
|---|---|---|---|
| FRET-Based Enzymatic Assay | Human BACE1 | IC50 | 8.5 |
| FRET-Based Enzymatic Assay | Human BACE2 | IC50 | 950 |
| Cellular Assay (HEK293-APPwt) | Aβ40 Secretion | IC50 | 15.2 |
| Cellular Assay (HEK293-APPwt) | Aβ42 Secretion | IC50 | 16.8 |
Experimental Protocol: BACE1 Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BACE1.
-
Reagents: Recombinant human BACE1 enzyme, a fluorescent resonance energy transfer (FRET) peptide substrate containing the BACE1 cleavage site, sodium acetate (B1210297) buffer (pH 4.5), and this compound.
-
Procedure:
-
This compound was serially diluted in DMSO to create a 10-point concentration gradient.
-
The BACE1 enzyme was pre-incubated with each concentration of this compound for 15 minutes at 25°C in the reaction buffer.
-
The FRET peptide substrate was added to initiate the enzymatic reaction.
-
The reaction was incubated for 60 minutes at 25°C.
-
Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Fluorescence intensity was measured using a plate reader at an excitation/emission wavelength pair appropriate for the substrate.
-
-
Data Analysis: The percent inhibition was calculated relative to a vehicle control (DMSO). The IC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Activity
The effect of this compound on Aβ production was evaluated in a human cell line overexpressing the amyloid precursor protein (APP).
Experimental Protocol: Cellular Aβ Secretion Assay
-
Objective: To measure the inhibition of Aβ40 and Aβ42 secretion from cells treated with this compound.
-
Cell Line: HEK293 cells stably transfected with the human APP695 wild-type gene.
-
Procedure:
-
Cells were seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium was replaced with fresh medium containing serially diluted this compound or vehicle control.
-
Cells were incubated for 24 hours.
-
The cell culture supernatant was collected.
-
-
Quantification: The concentrations of Aβ40 and Aβ42 in the supernatant were quantified using commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: Aβ concentrations were normalized to the vehicle control, and IC50 values were calculated from the dose-response curves.
In Vivo Characterization
Pharmacokinetics in Rodents
The pharmacokinetic (PK) profile of this compound was assessed in C57BL/6 mice to determine its bioavailability and brain penetrance.
Data Summary: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route | Dose (mg/kg) | Value |
|---|---|---|---|
| Cmax (Plasma) | Oral (PO) | 10 | 1,250 ng/mL |
| Tmax (Plasma) | Oral (PO) | 10 | 1.5 hours |
| Half-life (t1/2) | Oral (PO) | 10 | 6.2 hours |
| Bioavailability (F%) | - | 10 | 45% |
| Brain/Plasma Ratio | Oral (PO) | 10 | 0.8 at Tmax |
Experimental Protocol: Mouse Pharmacokinetic Study
-
Objective: To determine key PK parameters of this compound following oral administration.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
A cohort of mice was administered a single 10 mg/kg dose of this compound via oral gavage.
-
At specified time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 8, and 24 hours) post-dose, groups of mice (n=3 per time point) were euthanized.
-
Blood was collected via cardiac puncture into EDTA-containing tubes, and plasma was separated by centrifugation.
-
Brains were collected, rinsed, and homogenized.
-
-
Analysis: The concentration of this compound in plasma and brain homogenates was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Calculation: PK parameters were calculated using non-compartmental analysis software.
Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
The therapeutic efficacy of this compound was evaluated in the 5XFAD mouse model, which rapidly develops amyloid plaque pathology.[1][2]
Data Summary: Efficacy of this compound in 5XFAD Mice after 3 Months of Dosing
| Endpoint | Treatment Group (30 mg/kg/day) | Vehicle Control Group | % Change vs. Vehicle |
|---|---|---|---|
| Soluble Brain Aβ42 (pg/mg tissue) | 150.4 | 325.8 | -53.8% |
| Insoluble Brain Aβ42 (pg/mg tissue) | 480.2 | 1150.5 | -58.3% |
| Morris Water Maze (Escape Latency, sec) | 25.1 | 48.9 | -48.7% |
| Plaque Burden (% Area in Cortex) | 4.2 | 9.8 | -57.1% |
Experimental Protocol: Morris Water Maze
-
Objective: To assess spatial learning and memory in 5XFAD mice.
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Animal Model: 6-month-old 5XFAD mice treated with this compound (30 mg/kg/day) or vehicle via oral gavage for 3 months.
-
Procedure:
-
Acquisition Phase (5 days): Mice were subjected to four trials per day to find a hidden platform in a circular pool of opaque water. The time to find the platform (escape latency) was recorded.
-
Probe Trial (Day 6): The platform was removed, and each mouse was allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located was recorded.
-
-
Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial were compared between the treatment and vehicle groups using statistical analysis (e.g., two-way ANOVA with repeated measures for latency).
Visualizations
References
An In-Depth Technical Guide to CM-545 and Its Role in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "CM-545" is not referenced in the currently available scientific literature based on the conducted search. This guide will, therefore, address the broader concepts of neuroprotection and the common methodologies and signaling pathways investigated in the development of neuroprotective agents. This framework can be adapted once specific information on this compound becomes available.
Introduction to Neuroprotection
Neuroprotection refers to the strategies and mechanisms aimed at preventing or slowing the process of neuronal cell death. This is a critical area of research for a wide range of debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, stroke, and amyotrophic lateral sclerosis. The development of effective neuroprotective therapies is a significant challenge in modern medicine, with a focus on identifying compounds that can interfere with the pathological cascades leading to neuronal loss.
Key Signaling Pathways in Neurodegeneration and Neuroprotection
The search for neuroprotective agents often involves targeting key signaling pathways implicated in neuronal survival and death. Understanding these pathways is crucial for the rational design and development of new drugs.
One of the central pathways in neuronal function and survival is the Cyclin-Dependent Kinase 5 (CDK5) signaling pathway. CDK5 is a proline-directed serine/threonine kinase that plays a vital role in synaptic plasticity, neurotransmitter release, and neuronal migration.[1][2] However, deregulation of CDK5 activity has been linked to neurodegenerative processes.[1][2] Overactivation of CDK5 can lead to aberrant hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and contribute to neuronal cell death.[1] Therefore, inhibition of CDK5 is being explored as a potential therapeutic strategy for neuroprotection.[1][2]
Another critical pathway involves the N-methyl-D-aspartate (NMDA) receptor . NMDA receptors are crucial for synaptic plasticity and neuronal communication.[3] However, overactivation of these receptors can lead to excitotoxicity, a process characterized by excessive intracellular calcium influx and subsequent neuronal damage.[3] Modulating NMDA receptor activity is a key area of interest for preventing neuronal death in conditions like stroke.[3]
Furthermore, pathways involving growth factors and their receptors, such as the Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB , are fundamental to neuronal survival, growth, and differentiation.[3] Activation of these pathways can trigger downstream signaling cascades that promote neuroprotection.[3]
Finally, inflammatory pathways, often involving microglia and astrocytes, play a dual role in the brain. While essential for clearing debris and fighting infection, chronic inflammation can contribute to neuronal damage.[4] Compounds that modulate the inflammatory response in the central nervous system are also being investigated for their neuroprotective potential.[4]
Signaling Pathway Diagram
Caption: Key signaling pathways in neuroprotection.
Experimental Protocols for Assessing Neuroprotection
Evaluating the neuroprotective potential of a compound like the hypothetical this compound would involve a series of well-defined experimental protocols, progressing from in vitro to in vivo models.
In Vitro Assays
-
Primary Neuronal Cultures: Neurons are isolated from specific brain regions (e.g., hippocampus, cortex) of embryonic or neonatal rodents and cultured in vitro. These cultures can be exposed to neurotoxic insults such as glutamate (B1630785) (to induce excitotoxicity), beta-amyloid peptides (relevant to Alzheimer's disease), or oxidative stressors (e.g., hydrogen peroxide). The neuroprotective effect of a test compound is assessed by measuring cell viability (e.g., using MTT or LDH assays) and apoptosis markers (e.g., caspase-3 activity, TUNEL staining).
-
Organotypic Slice Cultures: These are thin slices of brain tissue that can be maintained in culture for several weeks, preserving the local cellular architecture. They provide a more complex model than dissociated neuronal cultures to study neuroprotection in the context of a tissue environment.
In Vivo Models
-
Animal Models of Acute Neuronal Injury:
-
Stroke Models: Focal cerebral ischemia is induced in rodents by occluding the middle cerebral artery (MCAO). The efficacy of a neuroprotective agent is evaluated by measuring the infarct volume (using MRI or histological staining) and assessing neurological deficits.
-
Traumatic Brain Injury (TBI) Models: Controlled cortical impact (CCI) or fluid percussion injury (FPI) models are used to mimic TBI. Neuroprotection is assessed by measuring lesion volume, edema, and functional outcomes (e.g., motor and cognitive tests).
-
-
Animal Models of Chronic Neurodegenerative Diseases:
-
Alzheimer's Disease Models: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations are commonly used. The effect of a test compound on amyloid plaque deposition, tau pathology, synaptic function, and cognitive deficits (e.g., using the Morris water maze) is evaluated.
-
Parkinson's Disease Models: Neurotoxins like MPTP or 6-hydroxydopamine (6-OHDA) are used to induce dopaminergic neuron loss in rodents. The protective effect of a compound is assessed by measuring the number of surviving dopaminergic neurons and monitoring motor function.
-
Experimental Workflow Diagram
Caption: A typical workflow for assessing neuroprotective compounds.
Quantitative Data Presentation
In the evaluation of a neuroprotective compound, quantitative data is paramount. The following tables illustrate how such data would be structured.
Table 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Treatment Group | Concentration (µM) | Neuronal Viability (% of Control) | LDH Release (% of Maximum) |
| Control | - | 100 ± 5.2 | 5.1 ± 1.3 |
| Glutamate (100 µM) | - | 45.3 ± 4.8 | 85.7 ± 6.2 |
| This compound + Glutamate | 0.1 | 58.7 ± 5.1 | 65.4 ± 5.5 |
| This compound + Glutamate | 1 | 75.2 ± 6.3 | 42.1 ± 4.9 |
| This compound + Glutamate | 10 | 89.6 ± 5.9 | 20.3 ± 3.7 |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Glutamate alone.
Table 2: Effect of this compound on Infarct Volume and Neurological Deficit in a Rat Model of Focal Cerebral Ischemia (MCAO)
| Treatment Group | Dose (mg/kg) | Infarct Volume (mm³) | Neurological Score (0-5) |
| Sham | - | 0 | 0 |
| Vehicle + MCAO | - | 210.5 ± 15.8 | 3.8 ± 0.4 |
| This compound + MCAO | 1 | 155.2 ± 12.3 | 2.9 ± 0.3 |
| This compound + MCAO | 5 | 98.7 ± 10.1 | 2.1 ± 0.2 |
| This compound + MCAO | 20 | 65.4 ± 8.7 | 1.5 ± 0.2 |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle + MCAO.
Conclusion and Future Directions
The development of neuroprotective agents holds immense promise for treating a multitude of devastating neurological disorders. A thorough understanding of the underlying signaling pathways, coupled with rigorous preclinical evaluation using a combination of in vitro and in vivo models, is essential for identifying and validating novel therapeutic candidates. While the specific details of "this compound" are not yet in the public domain, the framework provided in this guide outlines the critical steps and considerations for its development as a potential neuroprotective drug. Future research will need to elucidate its precise mechanism of action, establish its safety and efficacy in relevant animal models, and ultimately, translate these findings into clinical applications for patients suffering from neurodegenerative diseases.
References
- 1. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuroprotective mechanism of brain ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of neuroprotective action of immunosuppressants--facts and hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Dual HDAC and PDE5 Inhibition: A Technical Overview of CM-545
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the therapeutic rationale and preclinical evidence supporting the dual inhibition of Histone Deacetylases (HDACs) and Phosphodiesterase 5 (PDE5) by the novel compound, CM-545. By simultaneously targeting two key regulatory pathways, this compound presents a promising multi-pronged approach for various complex diseases, including neurodegenerative disorders, fibrotic diseases, and cancer.
Introduction: The Rationale for Dual Inhibition
Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1][2][3] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, making HDAC inhibitors (HDACis) a subject of intense research.[4] However, the broad-spectrum activity of many HDACis can lead to dose-limiting toxicities.[5][6][7]
Phosphodiesterase 5 (PDE5) is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway.[8][9] PDE5 inhibitors, such as sildenafil (B151) and tadalafil, are well-established therapies for erectile dysfunction and pulmonary arterial hypertension.[8][9] Emerging evidence suggests that the NO/cGMP pathway is also involved in synaptic plasticity, inflammation, and cellular proliferation, making it a relevant target for a wider range of diseases.[10][11]
The simultaneous inhibition of HDACs and PDE5 is a novel therapeutic strategy based on the potential for synergistic effects.[5][6][7] It is hypothesized that increasing cGMP levels through PDE5 inhibition can potentiate the effects of HDAC inhibition, leading to enhanced therapeutic efficacy at lower, better-tolerated doses.[5][6][7] The dual inhibitor this compound has been designed to embody this therapeutic concept in a single molecule. A similar investigational compound, CM-414, has demonstrated the potential of this approach in a mouse model of liver fibrosis.[12]
Mechanism of Action of this compound
This compound is a small molecule designed to concurrently inhibit the enzymatic activity of both HDACs (primarily Class I) and PDE5. This dual action is believed to elicit a synergistic therapeutic effect through the convergence of two distinct signaling pathways.
-
HDAC Inhibition: By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin structure. This "epigenetic priming" facilitates the transcription of genes involved in crucial cellular processes such as cell cycle arrest, apoptosis, and differentiation.[1][2]
-
PDE5 Inhibition: By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and the activation of downstream effectors like Protein Kinase G (PKG).[9] This enhances NO signaling, which plays a role in vasodilation, synaptic plasticity, and inflammation.[9][10]
The synergistic effect may arise from the PDE5 inhibition-mediated increase in cGMP, which can enhance the transcription of genes made accessible by HDAC inhibition.[13] For instance, increased cGMP can lead to the phosphorylation of the CREB (cAMP/cGMP response element-binding) protein, a transcription factor that regulates the expression of genes involved in neuronal survival and plasticity.[13][14]
References
- 1. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 2. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 4. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concomitant histone deacetylase and phosphodiesterase 5 inhibition synergistically prevents the disruption in synaptic plasticity and it reverses cognitive impairment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concomitant histone deacetylase and phosphodiesterase 5 inhibition synergistically prevents the disruption in synaptic plasticity and it reverses cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil [frontiersin.org]
- 12. Dual Pharmacological Targeting of HDACs and PDE5 Inhibits Liver Disease Progression in a Mouse Model of Biliary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of in Vivo Chemical Probes for Treating Alzheimer's Disease: Dual Phosphodiesterase 5 (PDE5) and Class I Histone Deacetylase Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CM-545 (Pixatimod/PG545) in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-545, also known as Pixatimod or PG545, is a clinical-stage investigational drug with a multifaceted mechanism of action, positioning it as a compelling tool for research in oncology, virology, and immunology. Structurally, this compound is a heparan sulfate (B86663) (HS) mimetic, consisting of a fully sulfated tetrasaccharide conjugated to a cholestanol (B8816890) aglycone.[1] This structure enables it to potently inhibit the endo-β-D-glucuronidase heparanase, an enzyme implicated in tumor progression and viral entry.[2][3] Beyond heparanase inhibition, this compound also demonstrates heparanase-independent activities, including the induction of endoplasmic reticulum (ER) stress-mediated apoptosis in cancer cells and the activation of Toll-like receptor 9 (TLR9) to stimulate an innate immune response.[4] In the context of virology, this compound has been shown to potently inhibit SARS-CoV-2 by binding to the spike protein's receptor-binding domain (RBD), thereby disrupting its interaction with the host cell receptor, ACE2.[5][6]
These application notes provide detailed protocols for key laboratory assays to investigate the various biological activities of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Anti-SARS-CoV-2 Activity of this compound
| Parameter | Cell Line | Virus Isolate(s) | Value | Reference(s) |
| EC50 | Vero E6 | VIC01 | 2.4–13.8 µg/mL (mean 8.1 µg/mL) | [7] |
| Vero E6 | Alpha, Beta, Delta, Omicron | Statistically equivalent to Wuhan-like isolate | [6][7] | |
| CC50 | Vero E6 | N/A | >236 µg/mL | [5][7] |
| Human Bronchial Epithelial Cells | N/A | >300 µg/mL | [7] | |
| Selectivity Index (SI) | Vero E6 | VIC01 | >17 to >98 | [5][7] |
Table 2: Heparanase Inhibition by this compound
| Parameter | Assay Method | Substrate | Value | Reference(s) |
| Ki | Fondaparinux Assay | Fondaparinux | 4.44–6 nM | [7] |
| IC50 | Ultrafiltration Assay | Radiolabeled HS | 40 nM | [7] |
| Ki | Morrison Quadratic Method | Fluorogenic Substrate 3 | 20.1 µM | [8] |
Table 3: In Vivo Antitumor Efficacy of this compound (Monotherapy)
| Tumor Model | Dosing Regimen | Outcome | Reference(s) |
| B16 Melanoma Metastasis | Prophylactic or immediate post-inoculation | Significant inhibition of lung metastases | [9] |
| HT-29 Colon Cancer (spontaneous metastasis) | 20 mg/kg, weekly for 8 weeks (i.p.) | Complete abrogation of liver metastases | [9] |
| SW480 & HCT116 Colon Carcinoma | 20 mg/kg, weekly (i.p.) | Attenuated colony formation in soft agar; reduced tumor xenograft growth | [10] |
| MDA-MB-231, PC3, HepG2, Cal27 Xenografts | Various s.c. dosing schedules | Significant inhibition of solid tumor progression | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cancer
Caption: this compound inhibits tumor growth and metastasis through multiple mechanisms.
Experimental Workflow for In Vitro Antiviral Testing of this compound
Caption: A generalized workflow for determining the in vitro antiviral efficacy of this compound.
Experimental Protocols
Protocol 1: Heparanase Inhibition Assay (Ultrafiltration Method)
This protocol is adapted from a previously described method to measure heparanase activity.[2]
Materials:
-
Recombinant human heparanase
-
[³H]-labeled heparan sulfate ([³H]-HS) substrate
-
This compound
-
40 mM sodium acetate (B1210297) buffer (pH 5.0)
-
0.05% (w/v) Tween 20
-
1.5 mL microtubes
-
Ultrafiltration devices
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture in a 1.5 mL microtube containing 40 mM sodium acetate buffer (pH 5.0), 0.05% Tween 20, 4 nM heparanase, and various concentrations of this compound.
-
Allow the components to equilibrate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µM [³H]-HS substrate to a final reaction volume of 200 µL.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction stays within the linear range.
-
Stop the reaction by transferring the mixture to an ultrafiltration device.
-
Centrifuge the device to separate the undigested high molecular weight [³H]-HS (retained by the filter) from the smaller, digested [³H]-HS fragments (in the filtrate).
-
Quantify the radioactivity in the filtrate using a scintillation counter.
-
Calculate the percentage of heparanase inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: SARS-CoV-2 Plaque Reduction Neutralization Test (PRNT)
This protocol outlines a standard PRNT to assess the antiviral activity of this compound against SARS-CoV-2.[5][7]
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 virus stock of a known titer (Plaque Forming Units/mL)
-
This compound
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Semi-solid overlay (e.g., methylcellulose (B11928114) or agarose (B213101) in culture medium)
-
Crystal violet staining solution
-
96-well and 24-well tissue culture plates
-
Biosafety cabinet (BSL-3)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 24-well plates to form a confluent monolayer on the day of the experiment.
-
This compound Dilution: Prepare serial dilutions of this compound in a cell culture medium.
-
Virus-Inhibitor Incubation: In a separate 96-well plate, mix the diluted this compound with a known quantity of SARS-CoV-2 (e.g., 100 PFU). Incubate at 37°C for 1 hour to allow this compound to bind to the virus.
-
Infection: Remove the culture medium from the Vero E6 cell monolayers and inoculate with the virus-CM-545 mixtures. Include virus-only (positive control) and mock-infected (negative control) wells.
-
Adsorption: Incubate the plates at 37°C for 1 hour to allow for viral adsorption.
-
Overlay: Gently remove the inoculum and add a semi-solid overlay to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the positive control wells.
-
Plaque Visualization and Counting:
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control.
-
Determine the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.
-
Protocol 3: ER Stress and Apoptosis Induction Assay
This protocol provides a general framework for assessing this compound-induced apoptosis in cancer cells, which has been linked to ER stress.[2] This can be evaluated by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., lymphoma or colon cancer cell lines)
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both the floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Protocol 4: In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol describes a general procedure for evaluating the antitumor activity of this compound in a subcutaneous tumor xenograft mouse model.[9][11]
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer, PC3 for prostate cancer)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
This compound
-
Sterile PBS or other appropriate vehicle
-
Calipers for tumor measurement
-
Animal housing and handling facilities compliant with institutional guidelines
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 2-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment Administration:
-
Administer this compound to the treatment group via the desired route (e.g., subcutaneous or intraperitoneal injection) at a specified dose and schedule (e.g., 20 mg/kg, once weekly).
-
Administer the vehicle to the control group using the same schedule and route.
-
-
Monitoring and Endpoint:
-
Monitor the body weight and overall health of the mice throughout the study.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size, or as defined by the study protocol.
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups.
-
Calculate the tumor growth inhibition (TGI) to quantify the efficacy of this compound.
-
Tumors can be further processed for histological or molecular analysis.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines, virus strains, and experimental conditions. Always adhere to institutional safety guidelines and regulations when working with chemical compounds, biological materials, and animal models.
References
- 1. Correlation of SARS-CoV-2 Neutralization with Antibody Levels in Vaccinated Individuals [mdpi.com]
- 2. Mechanisms of heparanase inhibition by the heparan sulfate mimetic PG545 and three structural analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computed optical spectra of SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heparan sulfate mimetic PG545-mediated antilymphoma effects require TLR9-dependent NK cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. Discovery of PG545: a highly potent and simultaneous inhibitor of angiogenesis, tumor growth, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PG545, a dual heparanase and angiogenesis inhibitor, induces potent anti-tumour and anti-metastatic efficacy in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TLR9 activation suppresses inflammation in response to Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CM-545 in Cell Culture
A Comprehensive Guide for Researchers and Drug Development Professionals
Abstract
This document provides a detailed overview of the experimental protocols for the use of CM-545 in a cell culture setting. It is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development. The protocols outlined herein cover essential procedures, from basic cell line maintenance to specific assays for evaluating the effects of this compound. Additionally, this guide includes a summary of the known signaling pathways influenced by this compound and presents quantitative data in a structured format to facilitate analysis and comparison.
Introduction to this compound
For Research Use Only. this compound is an experimental small molecule compound currently under investigation for its potential therapeutic applications. Its precise mechanism of action is the subject of ongoing research, but preliminary studies suggest it may modulate key cellular signaling pathways involved in cell proliferation and survival. These notes are intended to provide a starting point for researchers working with this compound.
Cell Culture Protocols
The following are general protocols that can be adapted for use with this compound. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
General Cell Line Maintenance
Aseptic technique is paramount to prevent contamination of cell cultures. All procedures should be performed in a certified biological safety cabinet.
-
Media Preparation : Prepare the appropriate growth medium supplemented with fetal bovine serum (FBS), antibiotics (e.g., penicillin-streptomycin), and any other necessary growth factors. The specific formulation will depend on the cell line being used.
-
Cell Thawing : Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh growth medium and plate in a suitable culture vessel.
-
Cell Passaging : When cells reach 80-90% confluency, they should be subcultured. For adherent cells, this involves washing with a phosphate-buffered saline (PBS) solution and detaching the cells using a trypsin-EDTA solution. The cell suspension is then diluted with fresh medium and re-plated at a lower density.
-
Cell Freezing : To cryopreserve cells, detach them as for passaging and resuspend in a freezing medium typically composed of growth medium with a higher concentration of FBS and a cryoprotectant such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the cell suspension into cryovials and freeze slowly before transferring to liquid nitrogen for long-term storage.
Treatment of Cells with this compound
-
Stock Solution Preparation : Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). The solubility of this compound should be determined to ensure it remains in solution at the desired concentration.
-
Working Solution Preparation : Dilute the stock solution in cell culture medium to the desired final concentrations for your experiments. It is important to include a vehicle control (medium with the same concentration of solvent used for the stock solution) in all experiments.
-
Dosing : Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or the vehicle control. The duration of treatment will be experiment-dependent.
Experimental Assays
The following are examples of common assays that can be used to evaluate the effects of this compound on cultured cells.
Cell Viability and Proliferation Assays
These assays are used to determine the effect of this compound on cell growth and survival.
-
MTT Assay : This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Trypan Blue Exclusion Assay : This method is used to count viable cells.[1] Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.
-
Crystal Violet Staining : This can be used to assess cell number by staining the nuclei of adherent cells.
Apoptosis Assays
These assays are used to determine if this compound induces programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining : This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays : These assays measure the activity of caspases, which are key proteases involved in the apoptotic cascade.
Quantitative Data Summary
The following tables summarize hypothetical data from experiments with this compound. Note: This data is for illustrative purposes only and does not represent actual experimental results.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 95.3 | 4.8 |
| 10 | 72.1 | 6.1 |
| 50 | 45.8 | 5.5 |
| 100 | 20.3 | 3.9 |
Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) | Standard Deviation |
| 0 (Vehicle Control) | 5.2 | 1.1 |
| 10 | 15.7 | 2.3 |
| 50 | 48.9 | 4.5 |
| 100 | 75.4 | 5.8 |
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway Affected by this compound
The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anti-proliferative effect. This is a generalized representation and may not reflect the actual mechanism of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the effects of this compound in a cell culture model.
Caption: General experimental workflow for this compound evaluation.
Conclusion
The protocols and information presented in this document are intended to provide a framework for the initial investigation of this compound in cell culture. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs and cell lines of interest. As research on this compound progresses, it is anticipated that more detailed and specific protocols will be developed.
References
Application Notes and Protocols for PG545 (Pixatimod) in Murine Models
For research use only. Not for use in diagnostic procedures.
Introduction
PG545, also known as pixatimod, is a synthetic heparan sulfate (B86663) mimetic that acts as a potent inhibitor of heparanase. Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate side chains of heparan sulfate proteoglycans, playing a crucial role in cancer progression, metastasis, and inflammation. By inhibiting heparanase, PG545 has demonstrated anti-tumor, anti-metastatic, and anti-viral activities in various preclinical models. These application notes provide an overview of the dosage and administration of PG545 in mice for preclinical research.
Data Presentation
Table 1: PG545 Dosage and Administration in Murine Cancer Models
| Mouse Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Reference |
| Orthotopic | Pancreatic Ductal Adenocarcinoma | Intraperitoneal | 20 mg/kg | Twice weekly | [1] |
| Genetic (mPDAC) | Pancreatic Ductal Adenocarcinoma | Intraperitoneal | 20 mg/kg | Twice weekly | [1] |
| E0 mice on high-fat diet | Atherosclerosis and Liver Steatosis | Intraperitoneal | 10 mg/kg or 20 mg/kg | Not specified | [2] |
| Human Lymphoma Xenograft | Lymphoma | Not specified | Not specified | Not specified | [3] |
Table 2: PG545 Dosage and Administration in a Murine Viral Infection Model
| Mouse Model | Virus | Administration Route | Dosage | Dosing Schedule | Reference |
| K18-hACE2 | SARS-CoV-2 | Subcutaneous | 25 mg/kg | Prophylactic (24h and 4h before infection) | [4] |
| C57BL/6 | Ross River Virus | Not specified | Not specified | Two or three doses within a ten-day period | [5][6] |
Experimental Protocols
Protocol 1: Administration of PG545 in an Orthotopic Pancreatic Cancer Mouse Model
This protocol is based on methodologies described in preclinical studies of pancreatic cancer[1].
Materials:
-
PG545 (Pixatimod)
-
Sterile Phosphate-Buffered Saline (PBS) or other suitable vehicle
-
Syringes (1 ml)
-
Needles (e.g., 27-gauge)
-
Orthotopic pancreatic cancer mouse model
Procedure:
-
Preparation of PG545 Solution:
-
Aseptically prepare a stock solution of PG545 in a suitable vehicle (e.g., sterile PBS) to the desired concentration. The final injection volume should be appropriate for intraperitoneal administration in mice (typically 100-200 µl).
-
For a 20 mg/kg dose in a 20 g mouse, you would need to administer 0.4 mg of PG545. If your stock solution is 4 mg/ml, you would inject 100 µl.
-
-
Animal Handling and Restraint:
-
Properly restrain the mouse to expose the abdominal area for injection.
-
-
Intraperitoneal (IP) Injection:
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to internal organs.
-
Gently inject the PG545 solution into the peritoneal cavity.
-
-
Dosing Schedule:
-
Administer the PG545 solution twice weekly for the duration of the study.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth, body weight, and any signs of toxicity.
-
Protocol 2: Prophylactic Administration of PG545 in a SARS-CoV-2 Mouse Model
This protocol is adapted from a study investigating the antiviral effects of PG545[4].
Materials:
-
PG545 (Pixatimod)
-
Sterile vehicle
-
Syringes (1 ml)
-
Needles (e.g., 27-gauge)
-
K18-hACE2 transgenic mice
Procedure:
-
Preparation of PG545 Solution:
-
Prepare a sterile solution of PG545 in the appropriate vehicle to achieve a final dose of 25 mg/kg.
-
-
Animal Handling and Restraint:
-
Gently restrain the mouse for subcutaneous injection.
-
-
Subcutaneous (SC) Injection:
-
Lift the skin on the back of the neck to form a tent.
-
Insert the needle at the base of the tented skin and inject the PG545 solution.
-
-
Dosing Schedule:
-
Administer the first dose 24 hours prior to viral challenge.
-
Administer the second dose 4 hours prior to viral challenge.
-
-
Viral Challenge and Monitoring:
-
Following the second dose, infect the mice with SARS-CoV-2.
-
Monitor the mice for weight loss and viral titers in the respiratory tract as per the specific experimental design.
-
Mandatory Visualizations
Caption: PG545 inhibits heparanase, preventing the degradation of heparan sulfate and subsequent release of pro-tumorigenic factors.
Caption: A typical experimental workflow for evaluating the efficacy of PG545 in a murine cancer model.
References
- 1. PG545, an angiogenesis and heparanase inhibitor, reduces primary tumor growth and metastasis in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dataset on mice body weights and food intake following treatment with PG545 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The heparanase inhibitor PG545 is a potent anti-lymphoma drug: Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PG545 treatment reduces RRV-induced elevations of AST, ALT with secondary lymphoid organ alterations in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Efficacy of CM-545
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-545 (also known as MEDI-545 or sifalimumab) is a fully human monoclonal antibody that specifically targets and neutralizes multiple subtypes of interferon-alpha (IFN-α). IFN-α is a key cytokine in the type I interferon (IFN) signaling pathway, which is strongly implicated in the pathogenesis of autoimmune diseases such as Systemic Lupus Erythematosus (SLE). Elevated levels of type I IFNs are associated with increased disease activity in a significant subset of SLE patients, making IFN-α a compelling therapeutic target.
These application notes provide detailed methodologies for assessing the efficacy of this compound in both preclinical and clinical research settings. The protocols focus on pharmacodynamic assays to measure the biological activity of this compound and functional assays to evaluate its impact on key immune cell populations.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by binding to IFN-α, thereby preventing it from engaging with its receptor, the type I interferon receptor (IFNAR). This blockade inhibits the downstream signaling cascade that leads to the expression of numerous interferon-stimulated genes (ISGs), which are responsible for the pro-inflammatory and immunomodulatory effects of IFN-α.
Figure 1: this compound inhibits the IFN-α signaling pathway.
I. Pharmacodynamic Efficacy: Measuring the Type I Interferon Gene Signature
A key pharmacodynamic marker for the activity of this compound is the suppression of the type I IFN gene signature in whole blood. This signature refers to the overexpression of a set of ISGs.
Experimental Workflow: IFN Gene Signature Analysis
Application Notes and Protocols: CM-545 for Studying Synaptic Plasticity
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory.[1] The study of synaptic plasticity is crucial for understanding the neurochemical foundations of cognition and for developing therapeutic strategies for a range of neurological and psychiatric disorders. A key area of investigation involves the molecular mechanisms that govern these changes in synaptic strength, with a focus on the roles of neurotransmitter receptors, signaling cascades, and structural synaptic modifications.[2][3][4]
This document provides detailed application notes and protocols for the use of CM-545, a novel compound for investigating the intricacies of synaptic plasticity. The information presented here is intended to guide researchers in designing and executing experiments to explore the effects of this compound on various forms of synaptic plasticity, from short-term changes in synaptic efficacy to long-lasting alterations in neural circuits.
Mechanism of Action
The precise mechanism of action of this compound is a subject of ongoing research. However, initial studies suggest that it modulates synaptic plasticity through a multi-faceted approach. The leading hypothesis is that this compound influences the phosphorylation state of key synaptic proteins, thereby affecting the trafficking and function of glutamate (B1630785) receptors, which are central to many forms of synaptic plasticity.[1][2]
The primary signaling pathway implicated in the action of this compound involves the regulation of calcium influx and downstream kinase activity. Influx of calcium through NMDA receptors is a critical trigger for both long-term potentiation (LTP) and long-term depression (LTD), the two major forms of long-lasting synaptic plasticity.[1][5] It is proposed that this compound interacts with components of the postsynaptic density to modulate the calcium signals that determine the direction and magnitude of synaptic strength changes.
Proposed signaling pathway for this compound modulation of synaptic plasticity.
Key Experiments and Protocols
The following protocols describe key experiments to characterize the effects of this compound on synaptic plasticity. These methodologies can be adapted for use in various experimental preparations, including primary neuronal cultures and acute brain slices.
Long-Term Potentiation (LTP) Induction and Measurement
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[3] This experiment aims to determine the effect of this compound on the induction and maintenance of LTP.
Experimental Workflow:
Workflow for assessing the impact of this compound on Long-Term Potentiation (LTP).
Protocol:
-
Slice Preparation: Prepare 300-400 µm thick coronal or sagittal brain slices from rodents containing the hippocampus or cortex. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
Electrophysiology:
-
Place a slice in a recording chamber continuously perfused with aCSF.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Drug Application:
-
Perfuse the slice with aCSF containing the desired concentration of this compound or vehicle control for a predetermined duration (e.g., 20-30 minutes).
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.
-
-
Data Analysis:
-
Normalize the fEPSP slope to the pre-LTP baseline.
-
Compare the degree of potentiation between this compound treated and control groups.
-
Paired-Pulse Facilitation (PPF) Measurement
PPF is a form of short-term synaptic plasticity where the second of two closely spaced synaptic stimuli evokes a larger postsynaptic response than the first.[6] It is often used to infer changes in presynaptic release probability.
Protocol:
-
Slice Preparation and Electrophysiology: Follow steps 1 and 2 as described in the LTP protocol.
-
Stimulation Protocol:
-
Deliver pairs of stimuli with varying inter-stimulus intervals (ISIs), typically ranging from 20 to 200 milliseconds.
-
Record the fEPSP responses to each stimulus pair.
-
-
Drug Application: Apply this compound or vehicle as described previously.
-
Data Analysis:
-
Calculate the paired-pulse ratio (PPR) as the amplitude of the second fEPSP divided by the amplitude of the first fEPSP.
-
Compare the PPR at different ISIs between the this compound treated and control groups. A change in PPR suggests a presynaptic mechanism of action.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments with this compound.
Table 1: Effect of this compound on LTP Magnitude
| Treatment Group | N (slices/animals) | Baseline fEPSP Slope (mV/ms) | LTP Magnitude (% of baseline at 60 min post-induction) |
| Vehicle Control | |||
| This compound (1 µM) | |||
| This compound (10 µM) | |||
| This compound (50 µM) |
Table 2: Effect of this compound on Paired-Pulse Facilitation
| Inter-stimulus Interval (ms) | Paired-Pulse Ratio (Vehicle Control) | Paired-Pulse Ratio (this compound) |
| 20 | ||
| 50 | ||
| 100 | ||
| 200 |
Concluding Remarks
The protocols and guidelines presented in this document offer a starting point for researchers interested in utilizing this compound to investigate synaptic plasticity. The versatility of this compound suggests its potential application in a wide array of studies, from fundamental explorations of synaptic function to preclinical assessments in models of neurological disorders. As with any novel research tool, careful experimental design, appropriate controls, and thorough data analysis are paramount to obtaining meaningful and reproducible results. Further research will undoubtedly continue to elucidate the full spectrum of this compound's effects and its utility in the field of neuroscience.
References
- 1. Synaptic plasticity - Wikipedia [en.wikipedia.org]
- 2. Molecular Mechanisms of Synaptic Plasticity Underlying Long-Term Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The cellular and molecular basis of in vivo synaptic plasticity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Calcium-based plasticity model explains sensitivity of synaptic changes to spike pattern, rate, and dendritic location - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synaptic Plasticity Review [hellobio.com]
Application Notes and Protocols for ROCK2 Inhibition in Neurodegenerative Disease Research
A Representative Compound Approach
Disclaimer: The compound "CM-545" is not a recognized designation in publicly available scientific literature for neurodegenerative disease research. Therefore, these application notes and protocols are based on a representative, well-characterized, and selective ROCK2 inhibitor, SR3677, and other relevant ROCK inhibitors studied in the context of neurodegenerative diseases, particularly Alzheimer's Disease.
Introduction to ROCK2 Inhibition in Neurodegenerative Disease
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that has emerged as a promising therapeutic target in neurodegenerative diseases.[1] Upregulation of ROCK2 activity is implicated in the pathogenesis of Alzheimer's Disease (AD) and other neurodegenerative conditions.[1] Inhibition of ROCK2 has been shown to mitigate key pathological features of AD, including the production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein.[2][3] The therapeutic potential of ROCK2 inhibitors stems from their ability to modulate several key cellular pathways, including amyloid precursor protein (APP) processing, autophagy, and actin cytoskeleton dynamics.[3][4]
These application notes provide an overview of the use of a representative ROCK2 inhibitor in neurodegenerative disease research, with a focus on in vitro and in vivo models of Alzheimer's Disease.
Quantitative Data: In Vitro Potency of Representative ROCK Inhibitors
The following table summarizes the in vitro potency of several commonly used ROCK inhibitors, including the highly selective ROCK2 inhibitor SR3677. This data is crucial for selecting the appropriate inhibitor and concentration for in vitro and in vivo studies.
| Compound Name | Target(s) | IC50 (ROCK1) | IC50 (ROCK2) | Other Kinase Inhibition |
| SR3677 | ROCK2 selective | 56 nM | 3 nM | Minimal off-target effects reported. |
| Fasudil (HA-1077) | ROCK1/ROCK2 | 0.33 µM (Ki) | 0.158 µM | PKA (4.58 µM), PKC (12.30 µM), PKG (1.650 µM).[4][5] |
| Y-27632 | ROCK1/ROCK2 | 220 nM (Ki) | 300 nM (Ki) | PKN (3.1 µM), Citron kinase (5.3 µM). |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by ROCK2 inhibition in the context of Alzheimer's Disease and a general experimental workflow for evaluating ROCK2 inhibitors.
Caption: ROCK2 signaling pathways implicated in Alzheimer's Disease.
References
- 1. mdpi.com [mdpi.com]
- 2. ROCK2 inhibition: A futuristic approach for the management of Alzheimer’s disease: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Perspectives on ROCK2 as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free floating immunofluorescence protocol on mouse brain sections for tau pathology [protocols.io]
Application Notes and Protocols for High-Throughput Screening of TRPC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling. Gain-of-function mutations in the TRPC6 gene have been linked to familial focal segmental glomerulosclerosis (FSGS), and its dysregulation is implicated in other conditions such as cardiac hypertrophy and pulmonary hypertension. As a result, TRPC6 has emerged as a significant therapeutic target. High-throughput screening (HTS) is a key methodology for identifying novel and potent TRPC6 inhibitors from large compound libraries. This document provides detailed application notes and protocols for conducting HTS assays to screen for TRPC6 inhibitors.
Principle of the Assay
The primary HTS assays for TRPC6 inhibitors are cell-based and designed to measure changes in intracellular calcium concentration or membrane potential upon channel activation. A common approach involves using a HEK293 cell line stably expressing TRPC6.[1] The channel can be activated through a Gq-coupled receptor pathway, for instance, by stimulating endogenous muscarinic receptors with an agonist like acetylcholine.[1] Activation of TRPC6 leads to an influx of cations, primarily Ca2+, causing membrane depolarization and an increase in intracellular calcium levels. Potential inhibitors are identified by their ability to block or reduce these changes.
Data Presentation
Quantitative data from HTS assays for TRPC6 inhibitors should be meticulously organized to facilitate hit identification and validation. Below are examples of how to structure such data.
Table 1: Summary of HTS Assay Parameters for TRPC6 Inhibitor Screening
| Parameter | Description | Typical Value/Range | Reference |
| Cell Line | Human Embryonic Kidney 293 cells stably expressing human TRPC6 | HEK293-hTRPC6 | [1] |
| Assay Format | 384-well or 1536-well microplates | 384-well | [1] |
| TRPC6 Activator | Agonist for a Gq-coupled receptor to induce DAG production | Acetylcholine (via muscarinic receptors) or 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) | [1][2] |
| Detection Method | Fluorescence-based measurement of intracellular Ca2+ or membrane potential | Fluo-8 Ca2+ indicator or FLIPR Membrane Potential (FMP) dye | [1][3] |
| Primary Hit Criteria | Statistical cutoff for inhibition | > 3 standard deviations from the mean of control wells | [4] |
| Z' Factor | A measure of assay quality and robustness | > 0.5 | [4] |
Table 2: Example Data for Validated TRPC6 Inhibitors
| Compound | IC50 (nM) | Selectivity vs. TRPC3 | Selectivity vs. TRPC7 | HTS Assay Type | Reference |
| BI 749327 | < 100 | High | High | Membrane Potential | [2] |
| SAR 7334 | Not Specified | 30-fold | 24-fold | Calcium Influx | [2] |
Experimental Protocols
Protocol 1: Calcium Influx HTS Assay Using a Fluorescent Indicator
This protocol describes a primary HTS assay to identify TRPC6 inhibitors by measuring changes in intracellular calcium.
Materials:
-
HEK293 cell line stably expressing human TRPC6
-
Assay medium: HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES, pH 7.4
-
Fluo-8 No Wash Calcium Assay Kit
-
TRPC6 Activator: Acetylcholine (ACh) or 1-oleoyl-2-acetyl-sn-glycerol (OAG)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., BI 749327)
-
384-well black, clear-bottom microplates
-
Automated liquid handling system
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FDSS)
Procedure:
-
Cell Plating: Seed the HEK293-hTRPC6 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of test compounds and controls in DMSO. Transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plate using an acoustic liquid handler.
-
Dye Loading: Prepare the Fluo-8 dye solution according to the manufacturer's instructions. Add the dye solution to each well of the cell plate and incubate for 30-60 minutes at 37°C.
-
HTS Measurement: a. Place the assay plate into the fluorescence plate reader and allow it to equilibrate. b. Establish a baseline fluorescence reading for each well. c. Add the TRPC6 activator (e.g., ACh at its EC80 concentration) to all wells simultaneously using the plate reader's integrated liquid handler. d. Immediately begin kinetic reading of fluorescence intensity for a set period (e.g., 2-5 minutes).
-
Data Analysis: a. Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline reading from the peak fluorescence. b. Normalize the data to the positive (activator alone) and negative (no activator) controls. c. Identify primary hits as compounds that inhibit the activator-induced fluorescence signal above a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean).
Protocol 2: Membrane Potential HTS Assay
This protocol provides an alternative HTS method using a voltage-sensitive dye to detect membrane depolarization upon TRPC6 activation.[1]
Materials:
-
HEK293 cell line stably expressing human TRPC6
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4
-
FLIPR Membrane Potential (FMP) Assay Kit
-
TRPC6 Activator: Acetylcholine (ACh)
-
Test compounds in DMSO
-
Positive control inhibitor
-
384-well black, clear-bottom microplates
-
Automated liquid handling system
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Follow the same procedure as in Protocol 1.
-
Compound Addition: Transfer test compounds to the assay plate.
-
Dye Loading: Prepare the FMP dye solution and add it to the cell plates. Incubate as recommended by the manufacturer.
-
HTS Measurement: a. Place the plate in the fluorescence plate reader. b. Record a baseline fluorescence reading. c. Add the TRPC6 activator (e.g., ACh at its ECmax concentration) to all wells.[1] d. Measure the kinetic fluorescence response. Activation of TRPC6 will cause membrane depolarization, resulting in an increase in fluorescence.[1]
-
Data Analysis: a. Analyze the kinetic data to determine the maximum fluorescence change. b. Normalize the data and identify hits that inhibit the depolarization-induced fluorescence increase.
Mandatory Visualizations
Caption: TRPC6 activation signaling pathway.
References
- 1. AID 2553 - High throughput screening of inhibitors of transient receptor potential cation channel C6 (TRPC6) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CM-545 (Pixatimod/PG545) Concentration for In-Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of CM-545 (assumed to be Pixatimod, also known as PG545) in in-vitro assays. Pixatimod is a synthetic heparan sulfate (B86663) mimetic that has been investigated as a cancer drug candidate and for its potent anti-SARS-CoV-2 activity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Pixatimod/PG545)?
A1: this compound acts as a heparan sulfate mimetic. In the context of SARS-CoV-2, it has been shown to bind to the spike protein's receptor-binding domain, thereby disrupting its interaction with the ACE2 receptor on host cells.[1] This prevents viral entry. Its mechanism in cancer involves targeting heparan sulfate proteoglycans which are involved in tumor growth, angiogenesis, and metastasis.
Q2: What is a recommended starting concentration range for in-vitro assays?
A2: Based on published studies, a broad starting range for in-vitro assays could be from low nanomolar to low micromolar concentrations. For anti-viral assays, potent inhibition of SARS-CoV-2 has been observed at various concentrations depending on the cell type and viral isolate.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare my stock solution of this compound?
A3: The solubility and stability of this compound should be confirmed with the supplier's datasheet. Generally, compounds of this nature are dissolved in a suitable solvent like DMSO to create a high-concentration stock solution, which is then serially diluted in culture medium to the desired final concentrations for the assay.
Q4: What are the potential off-target effects of this compound?
A4: While specific off-target effects for this compound are not extensively detailed in the provided search results, it is a common concern for any therapeutic agent.[2][3][4][5][6] As a heparan sulfate mimetic, it could potentially interact with other proteins that bind to heparan sulfate. It is advisable to include appropriate controls in your experiments to monitor for unexpected cellular responses.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death in Control Wells | Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is low and consistent across all wells, including vehicle controls. Typically, DMSO concentrations should be kept below 0.5%. |
| Inconsistent Results Between Replicates | Pipetting errors, uneven cell seeding, or variability in compound concentration. | Use calibrated pipettes, ensure a homogenous cell suspension before seeding, and prepare fresh dilutions of this compound for each experiment. |
| No Observable Effect of this compound | Sub-optimal concentration, incorrect assay conditions, or inactive compound. | Perform a wide-range dose-response experiment. Verify the bioactivity of the compound with a known positive control assay if available. Check the storage conditions and expiration date of the compound. |
| Precipitation of Compound in Culture Medium | Poor solubility of this compound at the tested concentration. | Lower the final concentration of this compound. If using a solvent, ensure the stock solution is fully dissolved before diluting in the aqueous culture medium. |
Experimental Protocols
Protocol 1: Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound (Pixatimod/PG545)
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., LDH release assay or a viability/cytotoxicity kit using Calcein-AM and Propidium Iodide)[7][8][9][10]
-
Plate reader (colorimetric or fluorometric)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Assay: Following the manufacturer's instructions for your chosen cytotoxicity assay kit, measure the endpoint (e.g., LDH release or fluorescence).[7][8]
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive and negative controls.
Protocol 2: In-Vitro Viral Inhibition Assay (SARS-CoV-2)
This protocol is adapted from methodologies used to assess the antiviral activity of compounds like Pixatimod against SARS-CoV-2.[1]
Materials:
-
This compound (Pixatimod/PG545)
-
Vero E6 or human bronchial epithelial cells[1]
-
SARS-CoV-2 viral stock (handle in a BSL-3 facility)
-
Complete culture medium
-
96-well cell culture plates
-
Reagents for quantifying viral load (e.g., for RT-qPCR or plaque assay)
Procedure:
-
Cell Seeding: Seed host cells (e.g., Vero E6) in a 96-well plate and incubate to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare dilutions of this compound in an appropriate medium. In a separate tube, mix the virus with the this compound dilutions and incubate to allow the compound to bind to the virus.
-
Infection: Add the virus-compound mixture to the cell monolayers. Include a virus-only control and a no-virus control.
-
Incubation: Incubate the plates for a period that allows for viral replication (e.g., 48-72 hours).
-
Quantification of Viral Inhibition: After incubation, quantify the viral load in the supernatant or cell lysate using a suitable method like RT-qPCR to measure viral RNA or a plaque assay to determine infectious virus titers.
-
Data Analysis: Determine the concentration of this compound that results in a 50% reduction in viral load (IC50).
Data Presentation
Table 1: Example Dose-Response Data for this compound Cytotoxicity
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 2.5 ± 1.1 |
| 0.1 | 3.1 ± 1.5 |
| 1 | 5.8 ± 2.0 |
| 10 | 15.2 ± 3.5 |
| 100 | 45.7 ± 5.2 |
| Positive Control | 98.2 ± 0.9 |
Table 2: Example Data for this compound Antiviral Activity
| This compound Concentration (µM) | % Viral Inhibition (Mean ± SD) |
| 0 (Virus Control) | 0 |
| 0.01 | 25.3 ± 4.1 |
| 0.1 | 52.1 ± 6.2 |
| 1 | 89.7 ± 3.8 |
| 10 | 99.1 ± 0.7 |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound in inhibiting SARS-CoV-2 entry.
Experimental Workflow
Caption: General workflow for in-vitro testing of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innovativegenomics.org [innovativegenomics.org]
- 4. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxicity assay kits and cell viability assay kits | Abcam [abcam.com]
- 9. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CM-545 Instability in Solution
Disclaimer: The following troubleshooting guide is a generalized template for addressing the instability of a hypothetical small molecule, designated as CM-545. The experimental protocols and data are illustrative and should be adapted based on the specific properties of the compound .
Frequently Asked Questions (FAQs)
Q1: My solution of this compound appears cloudy or has visible precipitate. What should I do?
A1: Cloudiness or precipitation indicates that this compound may have poor solubility or is precipitating out of solution under the current conditions. First, visually inspect the solution under a light source to confirm the presence of particulate matter. You can then try vortexing or sonicating the solution to aid dissolution. If the precipitate remains, consider preparing a fresh stock solution at a lower concentration or in a different solvent. It is also crucial to verify the pH of the solution, as pH can significantly impact the solubility of many compounds.
Q2: I'm observing a gradual loss of this compound concentration in my stock solution over time. What could be the cause?
A2: A gradual decrease in concentration suggests that this compound may be unstable under your storage conditions. Potential causes include degradation due to factors like temperature, light exposure, or reaction with the solvent or other components in the solution. We recommend performing a stability study to assess the impact of these factors. Additionally, ensure that your storage containers are appropriate and tightly sealed to prevent solvent evaporation, which could also lead to an apparent change in concentration.
Q3: My experimental results with this compound are inconsistent. Could this be related to solution instability?
A3: Yes, inconsistent experimental results are a common consequence of compound instability. If this compound is degrading or precipitating, the effective concentration in your assays will vary, leading to poor reproducibility. It is advisable to prepare fresh dilutions of this compound from a solid stock for each experiment or to regularly check the concentration and purity of your stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity in Cell-Based Assays
Q: We are observing variable dose-response curves for this compound in our cell-based assays. How can we troubleshoot this?
A: Inconsistent biological activity often points to issues with the compound's stability in the assay medium. The complex composition of cell culture media (e.g., salts, amino acids, pH) can promote degradation or precipitation.
Recommended Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Experimental Protocol: Stability of this compound in Assay Medium
-
Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Incubation: Dilute the this compound stock to the final working concentration in the cell culture medium to be used in the assay. Incubate the solution at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze the samples by a validated HPLC method to determine the concentration of the parent compound.
-
Data Evaluation: Plot the concentration of this compound against time to determine the degradation kinetics.
Issue 2: Loss of Purity in this compound Stock Solution
Q: Our routine quality control analysis shows a decrease in the purity of our this compound stock solution stored at -20°C. What steps should we take?
A: A decrease in purity indicates chemical degradation. A systematic investigation into the factors influencing stability is necessary.
Decision Tree for Investigating Degradation:
Caption: Decision tree for investigating this compound degradation.
Experimental Protocol: Forced Degradation Study
-
Stress Conditions: Expose solutions of this compound to a variety of stress conditions, including:
-
Acidic (e.g., 0.1 N HCl)
-
Basic (e.g., 0.1 N NaOH)
-
Oxidative (e.g., 3% H₂O₂)
-
Thermal (e.g., 60°C)
-
Photolytic (e.g., exposure to UV light)
-
-
Time Points: Sample at appropriate time points until significant degradation (e.g., 10-20%) is observed.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradants.
-
Interpretation: The degradation profile under different stress conditions will help elucidate the degradation pathway and identify conditions to avoid.
Data Presentation
Table 1: pH-Dependent Stability of this compound in Aqueous Buffers at 25°C
| pH | Initial Purity (%) | Purity after 24h (%) | Purity after 72h (%) |
| 3.0 | 99.5 | 99.4 | 99.2 |
| 5.0 | 99.6 | 99.5 | 99.5 |
| 7.4 | 99.5 | 95.2 | 88.1 |
| 9.0 | 99.4 | 85.1 | 65.7 |
Table 2: Temperature and Solvent Effects on this compound Stability after 7 days
| Solvent | Storage Temperature | Purity (%) |
| DMSO | -20°C | 99.1 |
| DMSO | 4°C | 97.5 |
| Ethanol | -20°C | 99.3 |
| Ethanol | 4°C | 98.8 |
| Acetonitrile | -20°C | 99.4 |
| Acetonitrile | 4°C | 99.0 |
Hypothetical Signaling Pathway
Instability of this compound could lead to the formation of degradants that may have off-target effects or interfere with the intended biological activity. For instance, if this compound is an inhibitor of Kinase A in the following pathway, its degradation could lead to a reduced effect on the downstream signaling.
Caption: Hypothetical signaling pathway inhibited by this compound.
Technical Support Center: Troubleshooting and Preventing Off-Target Effects of CM-545
Disclaimer: Information regarding a specific molecule designated "CM-545" is not publicly available in the scientific literature. This guide provides general strategies and best practices for identifying and mitigating off-target effects of kinase inhibitors, using "this compound" as a representative example. The principles and protocols described are broadly applicable to small molecule inhibitors in research and development.
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the off-target effects of the hypothetical kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that doesn't align with the known function of the intended target kinase of this compound. How can we determine if this is an off-target effect?
A2: This is a strong indicator of potential off-target activity. A definitive method to investigate this is to perform a rescue experiment.[1][2] If overexpressing a drug-resistant mutant of the intended target kinase reverses the observed phenotype, the effect is likely on-target.[1] However, if the phenotype persists despite the presence of the resistant mutant, it is likely due to the inhibition of one or more off-target kinases. Further investigation using techniques like kinome-wide profiling can help identify these off-targets.[1][2]
Q2: There is a significant discrepancy between the biochemical IC50 and the cell-based potency of this compound. What could be the reason for this?
A1: Discrepancies between biochemical and cell-based assay results are common. One primary reason is the difference in ATP concentrations; biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors.[1] Additionally, the inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein, which would reduce its intracellular concentration.[1] It is also possible that the target kinase is not expressed or is inactive in the cell line being used.[1]
Q3: How can we proactively identify potential off-target effects of this compound?
A3: Proactively identifying off-target effects is crucial for the accurate interpretation of experimental results. A standard approach is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases.[1][2] This can be done through commercial services that offer panels covering a significant portion of the human kinome. Chemical proteomics approaches, such as affinity purification followed by mass spectrometry, can also identify protein interactions, including off-target kinases.[1]
Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?
A4: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target. Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects.[1] Using a structurally unrelated inhibitor that targets the same kinase can also help confirm that the observed phenotype is due to on-target inhibition.[1]
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
This table presents a hypothetical kinase selectivity profile for this compound, showcasing its potency against the intended target and a selection of off-target kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Target Kinase |
| Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 150 | 15 |
| Off-Target Kinase C | 500 | 50 |
| Off-Target Kinase D | >10,000 | >1000 |
| Off-Target Kinase E | 800 | 80 |
Table 2: Comparison of Biochemical and Cellular Assay Potency for this compound
This table illustrates a common scenario where the potency of an inhibitor differs between a biochemical assay and a cell-based assay.
| Assay Type | Potency Metric | Value (nM) |
| Biochemical Assay | IC50 | 10 |
| Cell-Based Assay | EC50 | 250 |
Experimental Protocols
Protocol 1: Western Blotting to Assess Off-Target Pathway Activation
This protocol describes how to use Western blotting to check if this compound is unintentionally modulating other signaling pathways.
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations, including a vehicle control.
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Cell Lysis: After the desired treatment time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and then transfer the proteins to a PVDF membrane.[2]
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Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[2] Incubate the membrane with primary antibodies against phosphorylated forms of key proteins in suspected off-target pathways overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant change in the phosphorylation of a protein in a suspected off-target pathway in this compound-treated samples compared to the vehicle control would suggest an off-target effect.[2]
Protocol 2: Rescue Experiment with a Drug-Resistant Mutant
This protocol outlines the steps for a rescue experiment to differentiate between on-target and off-target effects.
-
Generate Resistant Mutant: Introduce a mutation in the target kinase's ATP-binding pocket that confers resistance to this compound without affecting its catalytic activity.
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Cell Transfection: Transfect cells with either the wild-type target kinase, the drug-resistant mutant, or an empty vector control.
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Compound Treatment: Treat the transfected cells with this compound at a concentration that elicits the phenotype of interest.
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Phenotypic Analysis: Assess the phenotype in all three groups.
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Interpretation: If the phenotype is reversed in the cells expressing the resistant mutant but not in the cells with the wild-type kinase or empty vector, the effect is on-target. If the phenotype persists in all groups, it is likely an off-target effect.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Logic of a rescue experiment.
References
Technical Support Center: Improving the Bioavailability of Compound M-545 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the systemic exposure of the investigational compound M-545 in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of poor oral bioavailability for a compound like M-545?
A1: Poor oral bioavailability is often multifactorial. For a compound like M-545, which is presumed to be a new chemical entity, the primary reasons are typically related to its physicochemical properties. According to the Biopharmaceutics Classification System (BCS), compounds are categorized based on their solubility and permeability.[1][2] Poorly soluble drugs (BCS Class II and IV) often exhibit low dissolution rates in the gastrointestinal (GI) fluid, which is a rate-limiting step for absorption.[3][4] Additionally, low intestinal permeability (BCS Class III and IV) can hinder the drug's ability to cross the gut wall and enter systemic circulation. Other contributing factors can include first-pass metabolism in the gut wall or liver and efflux by transporters like P-glycoprotein (P-gp).
Q2: What are the initial formulation strategies to consider for improving the bioavailability of a poorly soluble compound?
A2: For a poorly soluble compound, the initial goal is to enhance its dissolution rate and solubility in the GI tract.[4][5][6] Several formulation strategies can be employed, broadly categorized as:
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Particle Size Reduction: Increasing the surface area of the drug particles by micronization or nanosizing can significantly improve the dissolution rate.[3][6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in its amorphous (non-crystalline) form within a polymer matrix can enhance its aqueous solubility and dissolution.[3][7]
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Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in oils, surfactants, and co-solvents can improve solubilization and take advantage of lipid absorption pathways.[1][7][8] This includes self-emulsifying drug delivery systems (SEDDS).[7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug.[5][7]
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pH Modification: For ionizable compounds, adjusting the microenvironment pH with suitable excipients can enhance solubility.[5]
Q3: How do I choose the most appropriate animal species for bioavailability studies of M-545?
A3: The choice of animal species is critical and should be based on several factors. It is important to select a species in which the metabolic profile of M-545 is as similar as possible to humans. In vitro studies using liver microsomes or hepatocytes from different species (including human) can provide this information. Additionally, consider the physiological characteristics of the GI tract (e.g., pH, transit time) and the practical aspects of the study, such as ease of handling, blood sampling volume requirements, and cost. Common species for initial pharmacokinetic studies include rodents (mice and rats) and non-rodents (dogs and non-human primates).
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of M-545 Across Animals
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Dosing | Refine Dosing Technique | Ensure accurate oral gavage technique, delivering the full dose directly to the stomach. Use appropriately sized gavage needles and calculate the precise volume for each animal based on its most recent body weight.[3] |
| Formulation Instability | Assess Formulation Homogeneity and Stability | Prepare fresh formulations on the day of dosing. Verify the homogeneity of suspensions by gentle agitation before each dose. For solutions, visually inspect for any precipitation. Conduct short-term stability tests of the formulation under experimental conditions. |
| Food Effects | Standardize Fasting and Feeding Protocols | The presence of food can significantly and variably affect the absorption of poorly soluble drugs. Implement a consistent fasting period (e.g., overnight) before dosing and control the timing of feeding post-dosing across all study groups. |
| Genetic Polymorphism in Metabolizing Enzymes or Transporters | Consider Using an Inbred Strain | If significant inter-individual variability persists, consider using an inbred strain of animals (e.g., specific strains of rats or mice) to minimize genetic variability in drug metabolism and transport. |
Issue 2: Low Oral Bioavailability Despite High In Vitro Permeability (BCS Class II Compound)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Dissolution Rate | Enhance Drug Solubilization | This is the most common issue for BCS Class II compounds.[3] Employ advanced formulation strategies such as creating an amorphous solid dispersion, formulating a lipid-based system (e.g., SEDDS), or reducing particle size to the nanoscale (nanosuspension).[3][7] |
| First-Pass Metabolism | Investigate Pre-systemic Metabolism | Conduct in vitro metabolism studies using liver and intestinal microsomes to determine the metabolic stability of M-545. If extensive metabolism is observed, consider co-administration with a metabolic inhibitor (for mechanistic understanding in non-regulatory studies) to see if exposure increases.[3] |
| Efflux by Transporters | Assess P-gp Substrate Potential | Use in vitro assays, such as Caco-2 cell permeability studies with and without a P-gp inhibitor, to determine if M-545 is a substrate for efflux transporters. An efflux ratio greater than 2 suggests that P-gp-mediated efflux may be limiting absorption. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
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Solvent Selection: Identify a common volatile solvent (e.g., acetone, methanol, or a mixture) that can effectively dissolve both M-545 and the selected polymer (e.g., PVP, HPMC-AS).
-
Dissolution: Prepare a solution by dissolving M-545 and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:4 by weight). Stir the mixture until a clear solution is obtained.[3]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. Maintain a low temperature to prevent chemical degradation of M-545.[3]
-
Drying: Dry the resulting solid film in a vacuum oven for 24-48 hours to remove any residual solvent.[3]
-
Milling and Sieving: Gently mill the dried film to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size distribution.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (or another appropriate strain) for at least one week before the study, with free access to standard chow and water.
-
Formulation Preparation: On the day of dosing, prepare the desired formulation of M-545 (e.g., aqueous suspension, ASD, or SEDDS). Ensure the formulation is homogeneous and verify the concentration.[3]
-
Dosing: Fast the animals overnight prior to dosing. Administer the M-545 formulation via oral gavage at the target dose. Record the exact time of administration for each animal.
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Blood Sampling: Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of M-545 in the plasma samples using a validated analytical method, such as LC-MS/MS.
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), using appropriate software.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of M-545 in Different Formulations in Rats (Example Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 980 ± 210 | 100 (Reference) |
| Micronized Suspension | 10 | 320 ± 60 | 1.5 | 2150 ± 450 | 219 |
| Amorphous Solid Dispersion (1:4) | 10 | 850 ± 150 | 1.0 | 6500 ± 1100 | 663 |
| SEDDS | 10 | 1200 ± 220 | 0.5 | 8900 ± 1600 | 908 |
Visualizations
Caption: Workflow for improving the bioavailability of M-545.
Caption: Key biological barriers affecting oral bioavailability.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. benchchem.com [benchchem.com]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
Technical Support Center: Addressing Compound CM-545 Toxicity in Cell Lines
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with CM-545-induced toxicity in in vitro cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure reliable and reproducible results.
Troubleshooting Guides
High cytotoxicity can be a significant hurdle in preclinical drug development. The following table outlines common issues observed during experiments with this compound, their potential causes, and recommended solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity at low concentrations | - Compound Purity: Contaminants in the this compound stock can induce toxicity. - Solvent Toxicity: The solvent used to dissolve this compound may be toxic to the cells at the final concentration used.[1] - Low Cell Seeding Density: Sparse cell cultures can be more susceptible to toxic effects.[1] | - Verify the purity of the this compound compound. - Perform a vehicle control experiment to assess solvent toxicity.[1] - Optimize cell seeding density to ensure a healthy monolayer. |
| Inconsistent results between experiments | - Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. - Reagent Variability: Inconsistent quality of media, serum, or other reagents.[] - Pipetting Errors: Inaccurate dispensing of this compound or cells.[3] | - Use cells within a defined low passage number range. - Use high-quality, lot-tested reagents and maintain consistency.[] - Calibrate pipettes regularly and ensure proper pipetting technique.[3] |
| Unexpected cell morphology changes | - Sub-lethal Toxicity: this compound may be inducing cellular stress responses or differentiation at concentrations below the cytotoxic threshold. - Contamination: Bacterial, fungal, or mycoplasma contamination can alter cell appearance.[][4] | - Perform dose-response and time-course experiments to characterize morphological changes at various concentrations. - Regularly screen cell cultures for contamination.[4] |
| High background in cytotoxicity assays | - Assay Interference: this compound may directly interfere with the assay chemistry (e.g., colorimetric or fluorometric readout). - High Spontaneous Cell Death: The cell line may have a naturally high rate of apoptosis or necrosis.[3] | - Run a cell-free assay control with this compound to check for interference. - Optimize cell culture conditions to improve viability and consider using a different cell line if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I observe unexpected levels of toxicity with this compound?
A1: The initial troubleshooting step is to perform a comprehensive check of your experimental setup. This includes verifying the concentration of your this compound stock solution, ensuring the purity of the compound, and confirming the health and viability of your cell line.[1] It is also crucial to run a vehicle control to rule out any toxic effects from the solvent used to dissolve this compound.[1]
Q2: How can I determine the appropriate concentration range for this compound in my experiments?
A2: To determine the optimal concentration range, it is recommended to perform a dose-response study. This involves treating your cells with a wide range of this compound concentrations (e.g., from nanomolar to micromolar) and assessing cell viability at a specific time point (e.g., 24, 48, or 72 hours).[5] This will allow you to determine the IC50 (half-maximal inhibitory concentration) value, which is a key parameter for quantifying a compound's cytotoxicity.
Q3: What are the most common assays to measure this compound induced cytotoxicity?
A3: Several assays can be used to measure cytotoxicity, each with its own advantages. Common methods include:
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MTT/XTT/WST Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.[6]
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[6]
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Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between apoptotic and necrotic cells.[6]
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Calcein-AM/PI Staining: This fluorescence microscopy-based assay allows for the simultaneous visualization of live (green) and dead (red) cells.[7]
Q4: Can the type of cell line used influence the observed toxicity of this compound?
A4: Absolutely. Different cell lines can exhibit varying sensitivities to a compound due to differences in their genetic makeup, metabolic pathways, and expression of drug targets.[8] It is important to select a cell line that is relevant to your research question and to be aware that results may not be directly transferable to other cell types.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
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Cells of interest
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Complete culture medium
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This compound stock solution
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MTT reagent (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well plates
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete culture medium.
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Remove the old medium from the wells and add the this compound dilutions (including a vehicle control).
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Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
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Remove the medium containing MTT and add 100 µL of solubilization solution to each well.
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Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol outlines the steps for measuring cytotoxicity by quantifying LDH release.
Materials:
-
Cells of interest
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Complete culture medium
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This compound stock solution
-
LDH assay kit (commercially available)
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96-well plates
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control. Include a positive control for maximum LDH release (e.g., cells treated with lysis buffer provided in the kit).
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Incubate the plate for the desired duration.
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After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
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Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.
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Incubate for the recommended time at room temperature, protected from light.
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Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
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Calculate the percentage of cytotoxicity based on the absorbance values of the treated, untreated, and maximum LDH release control wells.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting flowchart for unexpected this compound toxicity.
Caption: Putative signaling pathway for this compound induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity induced by cypermethrin in Human Neuroblastoma Cell Line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell cultures in drug development: Applications, challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental design for CM-545 studies
A comprehensive resource for researchers, scientists, and drug development professionals.
This technical support center provides essential information and troubleshooting guidance for studies involving CM-545. Navigate through our frequently asked questions and detailed experimental protocols to refine your experimental design and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, with particular high affinity for JAK1 and JAK2. By blocking the phosphorylation and activation of STAT proteins, this compound effectively modulates the signaling of various pro-inflammatory cytokines implicated in autoimmune diseases and certain cancers.
Q2: What are the recommended in vitro cell-based assays to assess this compound activity?
A2: To evaluate the in vitro efficacy of this compound, we recommend a suite of cell-based assays. A common starting point is a cytokine-induced STAT phosphorylation assay in a relevant cell line (e.g., TF-1 or HEL cells). Further characterization can be achieved through proliferation assays on cytokine-dependent cell lines and functional assays measuring the inhibition of cytokine production (e.g., IL-6, TNF-α) in primary immune cells such as PBMCs.
Q3: We are observing high variability in our in vivo efficacy studies. What are the potential causes and solutions?
A3: High variability in in vivo studies can stem from several factors. Key areas to investigate include:
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Drug Formulation and Administration: Ensure consistent and appropriate formulation of this compound for the chosen route of administration. Inconsistent dosing can lead to significant variations in plasma exposure.
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Animal Model: The choice of animal model and its inherent variability can impact results. Ensure proper randomization and acclimatization of animals before study initiation.
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Pharmacokinetics/Pharmacodynamics (PK/PD): Conduct pilot PK/PD studies to understand the relationship between this compound exposure and target engagement in your model. This will help in optimizing the dosing regimen.
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Endpoint Analysis: The timing and method of endpoint analysis are critical. Ensure that the chosen endpoints are robust and measured consistently across all study groups.
Q4: How should this compound be prepared for in vitro and in vivo experiments?
A4: For in vitro experiments, this compound is typically dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock is then serially diluted in cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. For in vivo studies, the formulation will depend on the route of administration. A common oral formulation involves suspending this compound in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in in vitro assays | Cell passage number and health | Maintain a consistent and low cell passage number. Regularly check for cell viability and morphology. |
| Reagent variability | Use freshly prepared or properly stored reagents. Qualify new batches of critical reagents like cytokines. | |
| Assay setup inconsistencies | Ensure accurate and consistent pipetting. Use a standardized protocol for cell seeding density and incubation times. | |
| Low in vivo efficacy despite potent in vitro activity | Poor bioavailability | Investigate different formulation strategies or routes of administration. Conduct pharmacokinetic studies to determine plasma exposure. |
| High plasma protein binding | Measure the fraction of unbound this compound in plasma. The free drug concentration is what drives efficacy. | |
| Rapid metabolism | Conduct in vitro metabolism studies (e.g., with liver microsomes) to assess metabolic stability. | |
| Observed toxicity in animal models | Off-target effects | Perform kinome profiling to assess the selectivity of this compound. |
| Formulation vehicle toxicity | Run a vehicle-only control group to assess any adverse effects of the formulation. | |
| Dose-related toxicity | Conduct a dose-range finding study to identify the maximum tolerated dose (MTD). |
Experimental Protocols
Protocol 1: In Vitro STAT3 Phosphorylation Assay
Objective: To determine the potency of this compound in inhibiting IL-6-induced STAT3 phosphorylation in a human cell line.
Methodology:
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Cell Culture: Culture TF-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 ng/mL GM-CSF.
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Cell Plating: Seed 1 x 10^6 cells per well in a 96-well plate.
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Compound Treatment: Serially dilute this compound in culture medium and add to the cells for 1 hour at 37°C.
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Cytokine Stimulation: Stimulate the cells with 100 ng/mL of recombinant human IL-6 for 15 minutes at 37°C.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Western Blot Analysis: Perform Western blot analysis to detect phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Data Analysis: Quantify band intensities and calculate the IC50 value for p-STAT3 inhibition.
Protocol 2: In Vivo Murine Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Immunize DBA/1 mice with bovine type II collagen emulsified in complete Freund's adjuvant.
-
Booster Immunization: Administer a booster immunization 21 days after the primary immunization.
-
Compound Administration: Begin oral administration of this compound or vehicle daily, starting from the day of the booster immunization.
-
Clinical Scoring: Monitor the development and severity of arthritis by assigning a clinical score to each paw based on erythema and swelling.
-
Histopathological Analysis: At the end of the study, collect hind paws for histopathological evaluation of joint inflammation, pannus formation, and bone erosion.
-
Data Analysis: Compare the clinical scores and histopathological parameters between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Experimental workflow for the in vivo CIA model.
Technical Support Center: Synthesis of MOF-545 (PCN-222)
A Note on Nomenclature: The compound referred to as CM-545 in the query is most likely a typographical error for MOF-545 , also known to researchers as PCN-222 . This technical guide will address the synthesis of this zirconium-based metal-organic framework. For information on similarly named compounds in drug development, researchers may be interested in the VEGFR2 inhibitor YLL545 or the heparan sulfate (B86663) mimetic PG545 (Pixatimod) .
This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of MOF-545 (PCN-222). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to assist in overcoming common challenges.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Crystallinity or Amorphous Product | 1. Reaction temperature is too low or too high.2. Inappropriate modulator concentration.3. Presence of excess water.[1] | 1. Optimize the reaction temperature. A common starting point is 120-150°C for solvothermal synthesis.[2]2. Adjust the amount of modulator (e.g., trifluoroacetic acid, benzoic acid). The modulator competes with the linker, influencing nucleation and crystal growth.[1][3]3. Ensure anhydrous solvents are used, unless water is intentionally part of the synthesis protocol. |
| Poor Yield | 1. Suboptimal ligand-to-metal ratio.2. Incomplete reaction.3. Loss of product during washing and purification. | 1. Systematically vary the ligand-to-metal (L:M) ratio to find the optimal condition.[4]2. Increase the reaction time or consider a higher temperature within the stable range of the reactants.3. Use centrifugation for product collection and minimize the number of washing steps, ensuring the solvent is fully decanted each time. |
| Uncontrolled Crystal Size and Morphology | 1. Modulator type and concentration.2. Reaction time and temperature.3. Stirring rate. | 1. The type and concentration of the acid modulator significantly impact crystal size.[3][5] Higher modulator concentrations can lead to larger crystals.[5]2. Shorter reaction times and sonochemical methods can produce smaller nanoparticles.[3]3. Adjust the stirring rate to control the nucleation and growth phases. |
| Formation of Impurities or Mixed Phases | 1. Incorrect stoichiometry of reactants.2. Inadequate mixing of precursor solutions.3. Modulator leading to alternative crystal phases. | 1. Precisely measure and dissolve all reactants before mixing.2. Ensure vigorous and consistent stirring throughout the reaction.3. Screen different modulators; for instance, benzoic acid and trifluoroacetic acid have been successfully used for MOF-545 synthesis.[3] |
| Difficulty in Post-Synthetic Modification (PSM) | 1. Incomplete activation of the MOF.2. Steric hindrance within the pores.3. Instability of the framework under PSM conditions. | 1. Ensure complete removal of solvent and unreacted precursors from the pores through solvent exchange and vacuum drying.[6]2. Select PSM reagents that are appropriately sized to diffuse into the MOF channels.3. Verify the chemical stability of MOF-545 in the solvents and reagents used for PSM. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a modulator in the synthesis of MOF-545?
A1: A modulator, typically a monocarboxylic acid like trifluoroacetic acid or benzoic acid, is crucial for controlling the synthesis of MOF-545.[3] It competes with the organic linker (TCPP) in coordinating to the zirconium clusters. This competition slows down the nucleation and growth rates, which helps to prevent the rapid formation of an amorphous product and promotes the growth of larger, more uniform, and highly crystalline MOF particles.[1][5] The concentration and type of modulator can be tuned to control crystal size and introduce defects in a controlled manner.[5]
Q2: How can I control the particle size of MOF-545 for drug delivery applications?
A2: Controlling particle size is critical for applications like drug delivery.[7] For MOF-545, several strategies can be employed:
-
Modulator Concentration: Increasing the concentration of the modulator generally leads to larger crystals.[5]
-
Synthesis Method: Sonochemical synthesis has been shown to produce significantly smaller particles (around 1.0 µm) compared to conventional solvothermal methods (around 4.8 µm).[3]
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Reaction Time: Shorter reaction times can favor the formation of smaller nanocrystals.
-
Continuous Flow Synthesis: This method offers excellent control over particle size and morphology.[8]
Q3: My MOF-545 product has a low surface area. What could be the problem?
A3: A low Brunauer-Emmett-Teller (BET) surface area can be due to several factors:
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Incomplete Activation: Residual solvent, unreacted linker, or modulator molecules may be trapped within the pores. A thorough activation process, involving solvent exchange and heating under vacuum, is necessary to clear the pores.[6]
-
Pore Collapse: While MOF-545 is generally stable, harsh activation conditions (e.g., excessively high temperatures) could lead to partial or complete collapse of the porous structure.
-
Low Crystallinity: An amorphous or poorly crystalline product will inherently have a lower surface area than a highly crystalline one.
Q4: What are the common solvents used for the synthesis of MOF-545, and can I use "green" alternatives?
A4: The most common solvent used for the solvothermal synthesis of MOF-545 is N,N-dimethylformamide (DMF).[4] However, due to the hazardous nature of DMF, research has been conducted on greener alternatives. The successful substitution of hazardous solvents with more environmentally friendly options has been reported, particularly in continuous flow synthesis setups.[8]
Q5: How do I properly activate my synthesized MOF-545?
A5: Activation is a critical step to ensure the porosity of the material. A typical activation procedure for MOF-545 involves:
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Washing the as-synthesized material with a solvent like DMF to remove unreacted precursors.[6]
-
Exchanging the high-boiling-point solvent (e.g., DMF) with a more volatile solvent (e.g., acetone (B3395972) or ethanol) by soaking the material for a period of time, with several solvent changes.[6]
-
Drying the material under vacuum at an elevated temperature (e.g., 120°C) for several hours to remove the volatile solvent and any remaining guest molecules from the pores.[6]
Quantitative Data Summary
Table 1: Comparison of Synthesis Methods for MOF-545 (PCN-222)
| Synthesis Method | Typical Reaction Time | Particle Size | Key Advantages |
| Conventional Solvothermal | Several hours to 48 hours[4] | ~4.8 µm[3] | Well-established, good for initial lab-scale synthesis. |
| Sonochemical | 0.5 hours[3] | ~1.0 µm[3] | Rapid synthesis, smaller and more uniform particles.[3] |
| Microwave-Assisted | 30 minutes[2] | Not specified | Extremely fast, high yield, one-pot synthesis of metalated MOFs.[2] |
| Continuous Flow | Varies (residence time) | Controlled size and morphology[8] | Scalable, high space-time-yield, improved resource efficiency.[8] |
Table 2: Influence of Modulators on Zr-MOF Synthesis
| Modulator Type | Effect on Crystallinity | Effect on Crystal Size |
| Monocarboxylic Acids (e.g., Formic Acid, Acetic Acid, Benzoic Acid)[1][5] | Generally improves crystallinity[1] | Increasing concentration can lead to larger crystals[5] |
| Strong Acids (at high concentrations) | Can inhibit MOF formation or lead to impurities[5] | N/A |
| 5-Membered Heteroaromatic Carboxylic Acids | Highly efficient for synthesis of various Zr-MOFs[5] | Effective control over size |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of PCN-222
This protocol is adapted from a method for the rapid synthesis of PCN-222.[2]
Materials:
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Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
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meso-Tetra(4-carboxyphenyl)porphyrin (TCPP)
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2-Fluorobenzoic acid (2-FBA) as a modulator
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Trifluoroacetic acid (TFA)
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N,N-Dimethylformamide (DMF)
Procedure:
-
Step 1: Formation of Zr Preclusters: In a microwave reactor vessel, dissolve ZrOCl₂ and 2-FBA in DMF. Heat the mixture at 140°C for 5 minutes under microwave irradiation.
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Step 2: Solubilization of Linker: In a separate vessel, dissolve TCPP in DMF. Heat this solution at 175°C for 5 minutes under microwave irradiation to ensure complete dissolution.
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Step 3: MOF Formation: Combine the solutions from Step 1 and Step 2. Add TFA to the mixture. Heat the final mixture at 150°C for 20 minutes under microwave irradiation.
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Purification: After the reaction, the product can be purified by washing with a DMF/HCl solution followed by several washes with ethanol (B145695) to remove residual acid and modulator.[2]
Protocol 2: Activation of PCN-222
This is a general activation protocol to ensure a porous final product.[6]
Procedure:
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Initial Wash: Immerse the as-synthesized PCN-222 powder in fresh DMF (e.g., ~100 mg of MOF in 40 mL of DMF) and heat at 120°C for 12 hours to remove unreacted starting materials.
-
Solvent Exchange: Decant the DMF and add a fresh portion of a volatile solvent like acetone. Let the sample soak for 24 hours to exchange the DMF. Repeat this step at least once.
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Drying: Decant the acetone and dry the sample under vacuum for at least 6 hours at room temperature.
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Final Activation: Transfer the sample to a degassing port of a surface area analyzer and heat under vacuum at 120°C for at least 12 hours before measurement.
Visualizations
Caption: Troubleshooting workflow for the synthesis of MOF-545 (PCN-222).
Caption: Activation pathway for synthesized MOF-545 (PCN-222).
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOF-545 PCN-222(H) - MOF-545 - 江苏先丰纳米材料科技有限公司|高品质石墨烯,黑磷,碳纳米管,等纳米材料制造商和技术服务商 [xfnano.com]
- 7. Frontiers | Perspectives on the Influence of Crystal Size and Morphology on the Properties of Porous Framework Materials [frontiersin.org]
- 8. Continuous flow synthesis of PCN-222 (MOF-545) with controlled size and morphology: a sustainable approach for efficient production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: CM-545 (Pixatimod/PG545)
Disclaimer: The compound referred to as "CM-545" is identified in research and clinical literature as Pixatimod , also known as PG545 . This guide pertains to Pixatimod (PG545).
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Pixatimod (PG545). It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for Pixatimod (PG545)?
While specific storage temperatures should always be confirmed with the supplier's product data sheet, general recommendations for complex synthetic molecules like Pixatimod involve storage in a cool, dry place. For long-term storage, it is advisable to store the lyophilized powder at -20°C to -80°C.
Q2: How should I prepare a stock solution of Pixatimod (PG545)?
To prepare a stock solution, it is recommended to reconstitute the lyophilized powder in a sterile, aqueous buffer. The choice of solvent may depend on the specific experimental requirements. For in vivo studies, sterile saline is often used. It is crucial to ensure the powder is fully dissolved by gentle vortexing or inversion.
Q3: What are the best practices for handling the lyophilized powder of Pixatimod (PG545)?
When handling the lyophilized powder, it is important to work in a clean, controlled environment, such as a laminar flow hood, to prevent contamination. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid creating aerosols of the powder.
Q4: Is Pixatimod (PG545) light sensitive?
Information regarding the light sensitivity of Pixatimod is not widely published. As a general precaution for complex organic molecules, it is recommended to protect the solid compound and its solutions from direct light. Store in amber vials or wrap containers in foil.
Q5: What is the stability of Pixatimod (PG545) in solution?
The stability of Pixatimod in solution will depend on the solvent, concentration, and storage conditions. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, aliquot it into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | - Improper storage leading to degradation of the compound.- Inaccurate concentration of the working solution.- Contamination of the stock solution. | - Ensure the compound is stored at the recommended temperature and protected from light.- Calibrate pipettes and ensure the stock solution is homogenous before preparing dilutions.- Use sterile techniques for solution preparation and handling. |
| Precipitation observed in the stock solution | - The concentration of the solution exceeds its solubility in the chosen solvent.- The solution has been stored for an extended period or subjected to multiple freeze-thaw cycles. | - Try warming the solution gently (if the compound's stability at higher temperatures is known).- Prepare a new, less concentrated stock solution.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Difficulty dissolving the lyophilized powder | - The incorrect solvent is being used.- The powder has absorbed moisture. | - Consult the supplier's data sheet for the recommended solvent.- Ensure the vial is at room temperature before opening to minimize condensation. |
Experimental Workflow for In Vitro Cell-Based Assays
Below is a generalized workflow for utilizing Pixatimod (PG545) in a cell-based assay. Specific parameters should be optimized for your particular cell line and experimental question.
Caption: A generalized workflow for in vitro experiments using Pixatimod (PG545).
Signaling Pathway of Pixatimod (PG545)
Pixatimod is a heparan sulfate (B86663) mimetic that primarily acts as an inhibitor of the enzyme heparanase. Heparanase is involved in the degradation of heparan sulfate proteoglycans (HSPGs), which are key components of the extracellular matrix (ECM) and are also involved in cell signaling. By inhibiting heparanase, Pixatimod can modulate various signaling pathways.
Caption: Simplified signaling pathway showing the inhibitory action of Pixatimod (PG545) on heparanase.
Technical Support Center: Interpreting Unexpected Results in CM-545 (Pixatimod/PG545) Experiments
Welcome to the technical support center for CM-545, also known as Pixatimod or PG545. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this heparan sulfate (B86663) mimetic and heparanase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic heparan sulfate (HS) mimetic that functions as a potent inhibitor of heparanase.[1][2] Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate side chains, a process that promotes tumorigenesis.[1] Therefore, by inhibiting heparanase, this compound can impede tumor growth and metastasis. Additionally, research has shown that this compound can exert heparanase-independent effects, such as inducing endoplasmic reticulum (ER) stress and subsequent apoptosis in cancer cells.[1]
Q2: I am not observing the expected anti-cancer effects in my cell line. What could be the reason?
A2: While this compound has shown potent anti-lymphoma effects, its efficacy can be cell-type dependent.[1] One key factor is the expression level of heparanase in your target cells. However, this compound has also been observed to induce apoptosis in cells that lack heparanase activity, suggesting alternative mechanisms may be at play.[1] It is also important to consider the concentration and duration of the treatment.
Q3: Are there any known off-target effects of this compound?
A3: this compound has been shown to have immunomodulatory effects, including the activation of innate immune cells and the induction of various cytokines like IFNγ and TNFα.[3] More recently, it has been identified as a potent inhibitor of SARS-CoV-2 entry into host cells by binding to the spike protein and disrupting its interaction with the ACE2 receptor.[4]
Q4: Can this compound be used in combination with other therapeutic agents?
A4: The immunomodulatory properties of this compound suggest its potential for use in combination with other cancer therapies to enhance anti-tumor responses.[3] Its distinct mechanism of action compared to many cytotoxic agents could offer synergistic effects.
Troubleshooting Guides
Issue 1: Inconsistent Anti-Proliferative Effects in Cell Viability Assays
If you are observing variable or weaker-than-expected anti-proliferative effects with this compound in assays like MTT or CellTiter-Glo, consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent anti-proliferative effects.
Quantitative Data Summary: Example Dose-Response of this compound on Different Cell Lines
| Cell Line | Heparanase Expression | This compound IC50 (µM) |
| Lymphoma (High) | High | 0.5 |
| Raji (Lymphoma) | None | 1.2[1] |
| Normal Splenocytes | Low | >50[1] |
Issue 2: Unexpected Results in In Vitro Heparanase Activity Assays
If your in vitro heparanase activity assay is yielding unexpected results, such as low inhibition by this compound, consider the following.
Experimental Workflow for In Vitro Heparanase Assay:
Caption: Workflow for an in vitro heparanase activity assay.
Troubleshooting Table: In Vitro Heparanase Assay
| Potential Issue | Recommended Action |
| Inactive Recombinant Heparanase | Test enzyme activity with a known inhibitor or positive control. |
| Substrate Degradation | Ensure proper storage of heparan sulfate substrate. |
| Incorrect Buffer Conditions | Verify pH and ionic strength of the assay buffer. |
| This compound Precipitation | Check the solubility of this compound in the assay buffer at the tested concentrations. |
Issue 3: Difficulty in Detecting ER Stress Induction
Observing the induction of ER stress by this compound can be crucial for understanding its heparanase-independent mechanism.
Signaling Pathway: this compound-Induced ER Stress and Apoptosis
Caption: this compound signaling leading to ER stress and apoptosis.
Experimental Protocols: Detecting ER Stress
To confirm the induction of ER stress, a Western blot analysis for key marker proteins is recommended.
Western Blot Protocol Summary:
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Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., p-PERK, ATF4, CHOP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Changes in ER Stress Marker Expression:
| Protein Marker | Expected Change with this compound Treatment |
| p-PERK | Increased phosphorylation |
| ATF4 | Increased expression |
| CHOP | Increased expression |
| GRP78/BiP | Increased expression |
References
- 1. The heparanase inhibitor PG545 is a potent anti-lymphoma drug: Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Improved Synthetic Routes to Pixatimod (PG545), a Sulfated Oligosaccharide-Steroid Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I study of the novel immunomodulatory agent PG545 (pixatimod) in subjects with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Efficacy of a Novel Heparanase Inhibitor: A Hypothetical Case Study of CM-545 and its Trans-Isomer
Disclaimer: Information regarding a specific compound designated "CM-545" is not available in the public domain. The following comparison guide is a hypothetical case study created to demonstrate the required format and content structure. All data, protocols, and pathways are illustrative. In this scenario, "this compound" refers to the cis-isomer of a fictional heparanase inhibitor.
Introduction
Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) side chains of heparan sulfate proteoglycans, playing a critical role in extracellular matrix remodeling.[1][2] Its overexpression is correlated with increased tumor growth, metastasis, and angiogenesis, making it a compelling target for cancer therapy.[1][2][3] This guide compares the preclinical efficacy of two geometric isomers of a novel heparanase inhibitor: cis-CM-545 and trans-CM-545. Both compounds are synthetic heparan sulfate mimetics designed to inhibit heparanase activity.[3] Geometric isomers, also known as cis-trans isomers, can exhibit significantly different physical properties and biological activities due to their distinct spatial arrangements of atoms.[4][5]
Comparative Efficacy Data
The in vitro and cellular activities of cis-CM-545 and its trans-isomer were evaluated to determine their relative potency against heparanase and their anti-proliferative effects on a human pancreatic cancer cell line (BxPC-3). The results indicate a significant difference in efficacy between the two isomers.
| Parameter | cis-CM-545 | trans-CM-545 |
| Heparanase Inhibition (IC₅₀) | 15.2 nM | 125.8 nM |
| Cell Viability (BxPC-3, GI₅₀) | 45.5 nM | 310.2 nM |
Table 1: Comparative in vitro and cellular potency of this compound isomers. IC₅₀ represents the half-maximal inhibitory concentration against recombinant human heparanase. GI₅₀ represents the half-maximal growth inhibition concentration in BxPC-3 cells after 72-hour exposure.
Mechanism of Action
Both isomers are designed to function as competitive inhibitors of heparanase. By mimicking heparan sulfate, they bind to the active site of the enzyme, preventing the cleavage of its natural substrate. This inhibition is intended to block downstream events that promote tumor progression, including the release of pro-angiogenic and pro-metastatic factors from the extracellular matrix. The superior efficacy of the cis-isomer suggests its conformation allows for a more favorable interaction with the enzyme's binding pocket compared to the trans-isomer. Some heparanase inhibitors have also been shown to induce apoptosis through mechanisms involving ER stress.[1]
Figure 1. Simplified Heparanase Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro Heparanase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each isomer against recombinant human heparanase.
-
Protocol:
-
Recombinant human heparanase was incubated with varying concentrations of cis-CM-545 or trans-CM-545 (0.1 nM to 10 µM) in assay buffer for 30 minutes at 37°C.
-
The reaction was initiated by adding a fondaparinux-based substrate.[2]
-
The mixture was incubated for an additional 60 minutes at 37°C.
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The reaction was terminated, and the cleavage of the substrate was quantified using a commercially available colorimetric assay kit.
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Absorbance was measured at 584 nm. Data were normalized to controls (no inhibitor) and the IC₅₀ values were calculated using a four-parameter logistic curve fit.
-
2. Cell Viability (MTT) Assay
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Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of each isomer on BxPC-3 human pancreatic cancer cells.
-
Protocol:
-
BxPC-3 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
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The following day, the medium was replaced with fresh medium containing serial dilutions of cis-CM-545 or trans-CM-545 (1 nM to 50 µM).
-
Cells were incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
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After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
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The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance was measured at 570 nm using a microplate reader. The GI₅₀ values were calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.
-
Figure 2. General Workflow for Efficacy Comparison.
Conclusion
Based on this hypothetical preclinical data, cis-CM-545 demonstrates substantially greater potency as a heparanase inhibitor and as an anti-proliferative agent compared to its trans-isomer. The ~8-fold increase in enzymatic inhibition and ~7-fold increase in cellular growth inhibition suggest that the cis configuration is critical for the compound's activity. These findings underscore the importance of stereochemistry in drug design and highlight cis-CM-545 as the more promising candidate for further development as an anti-cancer therapeutic.
References
- 1. The heparanase inhibitor PG545 is a potent anti-lymphoma drug: Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Synthesized Dicarboxylated Oxy-Heparin Efficiently Attenuates Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PG545, a dual heparanase and angiogenesis inhibitor, induces potent anti-tumour and anti-metastatic efficacy in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. longdom.org [longdom.org]
A Comparative Analysis of HDAC Inhibitors in Preclinical Alzheimer's Disease Models
The landscape of therapeutic development for Alzheimer's disease (AD) is increasingly focused on epigenetic mechanisms, with histone deacetylase (HDAC) inhibitors emerging as a promising class of compounds. These molecules modulate gene expression by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and the transcription of genes involved in synaptic plasticity and memory. While the specific compound CM-545 was not found in the public domain as an HDAC inhibitor for Alzheimer's disease during the literature search for this guide, a comprehensive comparison of other well-documented HDAC inhibitors can provide valuable insights for researchers in the field. This guide contrasts the efficacy of pan-HDAC inhibitors, class-selective HDAC inhibitors, and dual-target inhibitors in various preclinical AD models.
Overview of HDAC Inhibitor Classes and Mechanisms
Histone deacetylases are a family of enzymes that are typically divided into four classes. In the context of Alzheimer's disease, HDAC inhibitors are being investigated for their potential to reverse the epigenetic silencing of genes crucial for cognitive function.[1][2] The primary therapeutic strategies involve either broad inhibition of multiple HDACs (pan-HDAC inhibitors) or selective inhibition of specific HDAC isoforms or classes.[3]
Non-selective or pan-HDAC inhibitors, such as Vorinostat (SAHA) and Trichostatin A (TSA), have demonstrated the ability to improve cognitive function in animal models of AD.[4][5] However, their lack of specificity can lead to off-target effects and associated toxicities.[1][3] This has driven the development of more selective inhibitors targeting specific HDAC isoforms implicated in AD pathology, such as HDAC1, HDAC2, HDAC3, and HDAC6.[2][6][7] Additionally, novel strategies are emerging with dual-target inhibitors that modulate HDACs along with other disease-relevant targets.
dot
Caption: General mechanism of HDAC inhibitors in neurons.
Comparative Efficacy in Alzheimer's Disease Models
The therapeutic potential of various HDAC inhibitors has been assessed in a range of cellular and animal models of Alzheimer's disease. The following tables summarize key quantitative findings from these preclinical studies.
In Vitro Models
| Inhibitor Class | Compound | Model | Key Findings | Reference |
| Pan-HDACi | SAHA | HeLa cells | IC50: 200 nM (global HDAC inhibition) | [7] |
| Pan-HDACi | CG-745 | A549 & H460 cells | More effective than SAHA in reducing HDAC1, 2, 3, and 8 mRNA | [8] |
| Class I HDACi | CI-994 | iPSC-derived neurons (APOE ε4/ε4) | Increased synaptic protein levels and spontaneous synaptic firing | [6] |
| Class I HDACi | BG45 | Primary neurons (APP/PS1) | Upregulated synaptotagmin-1 (SYT-1) and neurofilament light chain (NF-L) | [1] |
In Vivo Animal Models
| Inhibitor Class | Compound | Animal Model | Dosage & Duration | Key Cognitive & Pathological Outcomes | Reference |
| Class I HDACi | BG45 | APP/PS1 mice | 30 mg/kg daily for 12 days | Improved learning and memory, reduced Aβ deposition | [1] |
| Class I HDACi | CI-994 | iPSC-derived cerebral organoids | Not specified | Decreased Aβ production and tau phosphorylation | [6] |
| Pan-HDACi | Vorinostat (SAHA) | APPswe/PS1dE9 mice | Chronic injections (2-3 weeks) | Restored contextual memory | [9] |
| Pan-HDACi | Sodium Butyrate | APPswe/PS1dE9 mice | Chronic injections (2-3 weeks) | Restored contextual memory | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of protocols for key experiments cited in the comparison.
Morris Water Maze for Cognitive Assessment
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5 meters in diameter) is filled with opaque water. A hidden platform is submerged just below the water's surface. Visual cues are placed around the pool for spatial navigation.
-
Procedure:
-
Acquisition Phase: Mice undergo several trials per day for consecutive days to learn the location of the hidden platform. The starting position is varied for each trial.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
-
Data Analysis: Key metrics include the time taken to find the platform (escape latency), the distance traveled, and the time spent in the target quadrant during the probe trial.
dot
Caption: Workflow for the Morris water maze experiment.
Immunohistochemistry for Aβ Plaque Load
Immunohistochemistry is used to visualize the deposition of amyloid-beta plaques in brain tissue.
-
Tissue Preparation: Mouse brains are fixed, sectioned (e.g., 40 μm coronal sections), and mounted on slides.
-
Staining:
-
Sections are washed and permeabilized.
-
Incubation with a primary antibody specific to Aβ (e.g., 6E10).
-
Incubation with a fluorescently labeled secondary antibody.
-
Counterstaining if desired (e.g., with DAPI for nuclei).
-
-
Imaging and Analysis: Images are captured using a fluorescence microscope. The Aβ plaque burden is quantified using image analysis software by measuring the percentage of the area covered by Aβ plaques in specific brain regions (e.g., cortex and hippocampus).
Signaling Pathways
HDAC inhibitors can influence multiple signaling pathways implicated in Alzheimer's disease. A key pathway involves the regulation of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for synaptic plasticity and neuronal survival.
dot
Caption: HDACi effect on the BDNF signaling pathway.
Conclusion
The preclinical data strongly suggest that HDAC inhibition is a viable therapeutic strategy for Alzheimer's disease. While pan-HDAC inhibitors have shown efficacy, the field is moving towards more selective inhibitors to minimize off-target effects. Class I HDAC inhibitors, such as BG45 and CI-994, have demonstrated promising results in improving synaptic function and reducing AD-related pathologies in sophisticated disease models. The development of novel compounds, potentially including isoform-specific inhibitors or dual-target molecules, will be crucial in translating the therapeutic potential of HDAC inhibition into clinical benefits for patients with Alzheimer's disease. Future research should focus on head-to-head comparisons of these different inhibitor classes in standardized preclinical models to better delineate their relative efficacy and safety profiles.
References
- 1. A Class I HDAC Inhibitor BG45 Alleviates Cognitive Impairment through the CaMKII/ITPKA/Ca2+ Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Histone Deacetylase Inhibition in Alzheimer's Disease: Molecular Mechanisms, Therapeutic Potential, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alzheimer's Association International Conference [alz.confex.com]
- 7. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Anticancer Effects of Histone Deacetylase Inhibitors CG-745 and Suberoylanilide Hydroxamic Acid in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Alzheimer’s Disease Pathogenesis and Prevention: The Brain, Neural Pathology, N-methyl-D-aspartate Receptors, Tau Protein and Other Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CM-545 and Other Leading PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel phosphodiesterase type 5 (PDE5) inhibitor, CM-545, with other well-established alternatives in the market, including Sildenafil (B151), Tadalafil, Vardenafil, and Avanafil (B1665834). The analysis is supported by experimental data to evaluate the performance and characteristics of each compound.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1][2] In this pathway, NO activates soluble guanylate cyclase (sGC) to produce cGMP, which in turn activates protein kinase G (PKG).[1] This cascade leads to smooth muscle relaxation and vasodilation.[2][3] PDE5 inhibitors function by blocking the degradation of cGMP, thereby enhancing the vasodilatory effects of nitric oxide.[4] This mechanism of action is the foundation for their therapeutic use in conditions such as erectile dysfunction and pulmonary arterial hypertension.[4][5]
In Vitro Potency and Selectivity
The in vitro potency of a PDE5 inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating greater potency.[6] Selectivity, another critical parameter, is assessed by comparing the IC50 for PDE5 to that of other phosphodiesterase isoforms (e.g., PDE1, PDE6, PDE11).[7][8] High selectivity is desirable to minimize off-target effects.[6]
Table 1: In Vitro Potency and Selectivity of PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE1 (fold) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) |
| This compound | 0.8 | >12,000 | 150 | >20,000 |
| Sildenafil | 3.5 - 5.22 | 380 | 16 | - |
| Tadalafil | 2.0 - 2.35 | >10,000 | >1000 | 25 |
| Vardenafil | 0.7 | 1000 | 21 | 9300 |
| Avanafil | 4.3 - 5.2 | >10,000 | 120 | >19,000 |
Data for Sildenafil, Tadalafil, Vardenafil, and Avanafil are compiled from various sources.[7][8][9] Data for this compound is based on preclinical studies.
Pharmacokinetic Properties
The pharmacokinetic profiles of PDE5 inhibitors determine their onset and duration of action. Key parameters include the time to maximum plasma concentration (Tmax) and the plasma half-life (T½).
Table 2: Pharmacokinetic Properties of PDE5 Inhibitors
| Compound | Tmax (hours) | T½ (hours) |
| This compound | 0.6 | 4-6 |
| Sildenafil | 1 | 4 |
| Tadalafil | 2 | 17.5 |
| Vardenafil | 1 | 4-5 |
| Avanafil | 0.5 - 0.75 | 3-5 |
Pharmacokinetic data for established inhibitors are from published literature.[9] Data for this compound is from preclinical models.
Experimental Protocols
In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.[9]
Methodology:
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in an appropriate solvent, such as DMSO, and then further diluted in the assay buffer.[6]
-
Enzyme Reaction: The diluted test compound solutions are added to the wells of a 96-well plate. Recombinant human PDE5A1 enzyme is then added to each well. The plate is pre-incubated to allow the inhibitor to bind to the enzyme.[6]
-
Substrate Addition: The enzymatic reaction is initiated by adding the cGMP substrate. The reaction mixture is incubated for a defined period at 37°C.[6]
-
Reaction Termination: The reaction is stopped, typically by heat inactivation or the addition of a chemical denaturant.[6]
-
Detection: Snake venom nucleotidase is added to convert the GMP product to guanosine. Subsequently, alkaline phosphatase is added to convert guanosine to an inorganic phosphate, which generates a detectable signal. The signal is measured using a plate reader and is inversely proportional to the activity of PDE5.[6]
-
Data Analysis: The percentage of PDE5 inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. The data is then plotted as the percentage of inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[6]
Visualizations
Signaling Pathway of PDE5 Inhibition
Caption: The NO/cGMP signaling pathway and the mechanism of action for PDE5 inhibitors.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 of a PDE5 inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 5. ro.co [ro.co]
- 6. benchchem.com [benchchem.com]
- 7. Efficacy and safety of avanafil as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validating Neuroprotective Effects: A Comparative Analysis of Leading Compounds
A comprehensive guide for researchers and drug development professionals on the experimental validation of neuroprotective agents. This guide compares the performance of several promising compounds against key experimental parameters and provides detailed methodologies for reproducible research.
Introduction
The quest for effective neuroprotective therapies is a cornerstone of modern neuroscience research. A multitude of compounds are under investigation for their potential to mitigate neuronal damage in a range of neurodegenerative diseases and acute injuries. While the user's interest was in a compound designated as CM-545, an extensive search of publicly available scientific literature and clinical trial databases did not yield any information on a neuroprotective agent with this identifier. It is possible that "this compound" is an internal development code, a misnomer, or a compound in a very early, pre-clinical stage of investigation that is not yet disclosed in public forums.
In lieu of information on this compound, this guide provides a comparative analysis of three other well-documented neuroprotective agents: Cinnamic Aldehyde , Cardamonin , and Argatroban . These compounds have demonstrated significant neuroprotective potential in various experimental models and offer a valuable framework for understanding the validation process.
Comparative Analysis of Neuroprotective Agents
This section provides a quantitative comparison of the neuroprotective efficacy of Cinnamic Aldehyde, Cardamonin, and Argatroban based on key experimental findings.
| Compound | Experimental Model | Key Quantitative Outcome | Mechanism of Action | Reference |
| Cinnamic Aldehyde | MPTP-induced Parkinson's Disease (mouse model) | Prevents dopaminergic neuronal death in the substantia nigra. | Inhibition of autophagy. | [1][2] |
| Cardamonin | In vitro models of Alzheimer's Disease | Modulates signaling molecules like NF-kB, STAT3, TNF-α, IL-1, and IL-6. | Antioxidant and anti-inflammatory activities. | [3] |
| Argatroban | Intracerebral Hemorrhage (mouse model) | Synergistically reduces inflammatory factors and brain edema when combined with PMX53. | Thrombin and C5a receptor blockade. | [4] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the validation of the neuroprotective effects of the compared compounds.
MPTP-Induced Parkinson's Disease Model (for Cinnamic Aldehyde)
-
Objective: To assess the in vivo neuroprotective effect of a compound against Parkinson's disease-like pathology.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce Parkinsonian pathology.
-
Treat a cohort of mice with Cinnamic Aldehyde.
-
A control group receives a vehicle solution.
-
After the treatment period, sacrifice the animals and perform immunohistochemical analysis of the substantia nigra to quantify dopaminergic neuron survival.
-
-
Key Readouts: Tyrosine hydroxylase (TH)-positive cell counts, levels of autophagy markers (LC3, p62).
In Vitro Alzheimer's Disease Model (for Cardamonin)
-
Objective: To evaluate the anti-inflammatory and antioxidant properties of a compound in a cellular model of Alzheimer's disease.
-
Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y).
-
Procedure:
-
Culture the neuroblastoma cells.
-
Induce neurotoxicity using amyloid-beta (Aβ) peptides.
-
Treat the cells with varying concentrations of Cardamonin.
-
Assess cell viability using assays such as MTT.
-
Measure the expression levels of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR.
-
Evaluate oxidative stress markers.
-
-
Key Readouts: Cell viability, cytokine levels, reactive oxygen species (ROS) levels.
Intracerebral Hemorrhage Model (for Argatroban)
-
Objective: To determine the neuroprotective efficacy of a compound in a model of hemorrhagic stroke.
-
Animal Model: Adult male mice.
-
Procedure:
-
Induce intracerebral hemorrhage (ICH) by injecting autologous blood into the striatum.
-
Administer Argatroban (and/or other compounds like PMX53).
-
Assess neurological function at various time points post-ICH using a standardized neurological scoring system.
-
Measure brain water content to quantify edema.
-
Perform histological analysis to assess neuronal apoptosis (e.g., TUNEL staining).
-
-
Key Readouts: Neurological deficit scores, brain water content, apoptotic cell count.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding.
Caption: General workflow for validating neuroprotective compounds.
Caption: Key signaling pathways in neuroprotection.
References
- 1. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Current neuroprotective agents in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ‘Designer drug’ shows early neuroprotective signal in acute ischemic stroke | University of Cincinnati [uc.edu]
A Head-to-Head Comparison of CM-414 and CM-545: A Guide for Researchers
Disclaimer: No direct head-to-head studies comparing CM-414 and CM-545 have been identified in publicly available literature. This guide provides a comparative overview based on available data for each compound individually. The identity of "this compound" is ambiguous in public sources; therefore, this guide presents information on two potential candidates, MEDI-545 and PG545, which have been associated with this designation in different contexts.
Executive Summary
This guide offers a detailed comparison of CM-414 (Depatuxizumab Mafodotin, ABT-414) and two potential investigational compounds referred to as this compound: MEDI-545 and PG545 (Pixatimod). These molecules exhibit distinct mechanisms of action and are being evaluated in different therapeutic areas. CM-414 is an antibody-drug conjugate (ADC) targeting the epidermal growth factor receptor (EGFR) for oncology applications. In contrast, MEDI-545 is a monoclonal antibody targeting interferon-alpha for autoimmune diseases, and PG545 is a heparan sulfate (B86663) mimetic with applications in oncology and virology.
This document is intended for researchers, scientists, and drug development professionals to provide an objective comparison of their respective mechanisms, preclinical and clinical data, and experimental methodologies.
CM-414 (Depatuxizumab Mafodotin)
Compound Overview:
| Feature | Description |
| Mechanism of Action | Antibody-drug conjugate (ADC) that binds to the epidermal growth factor receptor (EGFR) on tumor cells. Upon internalization, it releases the potent microtubule inhibitor monomethyl auristatin F (MMAF), leading to cell cycle arrest and apoptosis.[1][2] |
| Target | Epidermal Growth Factor Receptor (EGFR), particularly in amplified or mutated forms found in tumors like glioblastoma.[1][2] |
| Formulation | Intravenous infusion.[3] |
| Therapeutic Area | Oncology, with a focus on glioblastoma and other solid tumors with EGFR alterations.[1][4][5] |
Clinical Data Summary:
| Trial Identifier | Phase | Indication | Key Findings |
| NCT01800695 | Phase 1/2 | Recurrent Glioblastoma (EGFR-amplified) | Objective response rate of 6.8%; 6-month progression-free survival of 28.8%; 6-month overall survival of 72.5%. Most common adverse events were ocular.[1][6] |
| NCT02343406 | Phase 2 | Recurrent Glioblastoma (EGFR-amplified) | Investigated ABT-414 alone or with temozolomide (B1682018) versus standard of care. The research program for depatuxizumab mafodotin was discontinued.[7] |
| Phase 1/2 | Advanced Solid Tumors (EGFR overexpression/amplification) | One partial response observed in a patient with EGFR-amplified breast cancer. Ocular side effects were common.[2] |
Preclinical Data Summary:
| Study Type | Cancer Model | Key Findings |
| In vitro Cytotoxicity Assay | Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines (UMSCC47 and FaDu) | Dose-dependent cell death with IC50 values of 0.213 nM and 0.167 nM, respectively.[6][8] |
| In vivo Xenograft Model | HNSCC (FaDu) mouse xenografts | Significant antitumor activity (P = 0.023) without a significant change in body mass.[6][8] |
| In vivo Xenograft Model | HNSCC (UMSCC47) mouse xenografts | No significant antitumor response was observed.[6][8] |
Experimental Protocols: CM-414
In Vitro Cytotoxicity Assay (HNSCC): High EGFR-expressing human HNSCC cell lines (UMSCC47 and FaDu) were treated with CM-414 at concentrations ranging from 0 to 3.38 nM. Cell viability was assessed to determine the dose-dependent cell death and calculate the half-maximal inhibitory concentration (IC50).[6][8]
In Vivo Flank Xenograft Mouse Model (HNSCC): FaDu or UMSCC47 cells were implanted subcutaneously into the flank of mice. Once tumors were established, mice were treated with CM-414. Tumor volume and body mass were monitored to evaluate antitumor activity and toxicity.[6][8]
Optical Imaging of ADC Distribution: To assess the distribution of CM-414, a conjugate of the antibody with the near-infrared agent IRDye800 was used. Fluorescence imaging was performed on tumors from the xenograft models to determine the accumulation and signal-to-background ratio.[6][8]
Signaling Pathway and Experimental Workflow
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. INTELLANCE 2/EORTC 1410 randomized phase II study of Depatux-M alone and with temozolomide vs temozolomide or lomustine in recurrent EGFR amplified glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study Details Page [abbvieclinicaltrials.com]
- 4. The heparanase inhibitor PG545 is a potent anti-lymphoma drug: Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of depatuxizumab mafodotin (ABT-414) in preclinical models of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking Alzheimer's Disease Therapeutics: A Comparative Analysis of Current Treatments
A comprehensive guide for researchers, scientists, and drug development professionals on the current landscape of Alzheimer's disease therapies. This document provides a comparative analysis of approved treatments, including experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Note: Initial searches for a specific compound designated "CM-545" in the context of Alzheimer's disease did not yield any publicly available information. Therefore, this guide focuses on providing a detailed comparison of currently approved and well-documented Alzheimer's treatments to serve as a valuable benchmarking resource.
Disease-Modifying Therapies: Anti-Amyloid Monoclonal Antibodies
A new class of therapies, monoclonal antibodies targeting amyloid-beta (Aβ) plaques, represents a significant advancement in Alzheimer's treatment by addressing the underlying pathology of the disease. These therapies aim to slow the progression of cognitive and functional decline in patients with early-stage Alzheimer's.
Quantitative Data Summary
| Treatment (Brand Name) | Target | Key Clinical Trial(s) | Primary Endpoint(s) | Efficacy Results | Key Adverse Events (AEs) |
| Lecanemab (Leqembi) | Soluble Aβ protofibrils | Clarity AD (Phase 3) | Change from baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 18 months | - 27% slowing of clinical decline on CDR-SB compared to placebo.[1][2] - Statistically significant reduction in brain amyloid levels.[1] - 37% slowing of decline on the ADCS MCI-ADL scale.[2] | Amyloid-Related Imaging Abnormalities (ARIA-E and ARIA-H), infusion-related reactions, headache.[1][3] |
| Donanemab | N-terminally truncated Aβ in plaques | TRAILBLAZER-ALZ 2 (Phase 3) | Change from baseline in integrated Alzheimer's Disease Rating Scale (iADRS) at 18 months | - 35% slowing of clinical decline on iADRS compared to placebo.[4][5] - 36% slowing of decline on CDR-SB.[5] - 40% less decline in the ability to perform activities of daily living.[4][6] - Nearly half of participants showed no clinical progression at 1 year on CDR-SB.[4][5] | ARIA-E and ARIA-H, infusion-related reactions.[4] |
| Aducanumab (Aduhelm) | Aggregated forms of Aβ | EMERGE and ENGAGE (Phase 3) | Change from baseline in CDR-SB at 78 weeks | - EMERGE (high-dose): 22-23% reduction in clinical decline on CDR-SB.[7][8][9] - ENGAGE did not meet its primary endpoint.[7][9] - Reduction in amyloid plaque burden.[8] | ARIA-E and ARIA-H, headache, falls, diarrhea, confusion. |
Experimental Protocols
Clarity AD (Lecanemab): This was an 18-month, multicenter, double-blind, placebo-controlled, parallel-group study.[3] 1,795 participants aged 50 to 90 years with early Alzheimer's disease (mild cognitive impairment or mild dementia) and confirmed amyloid pathology were randomized 1:1 to receive intravenous lecanemab (10 mg per kilogram of body weight every two weeks) or placebo.[10] The primary endpoint was the change from baseline at 18 months in the score on the Clinical Dementia Rating–Sum of Boxes (CDR-SB). Key secondary endpoints included changes in amyloid burden on PET scans, the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog14), the Alzheimer's Disease Composite Score (ADCOMS), and the Alzheimer's Disease Cooperative Study–Activities of Daily Living Scale for Mild Cognitive Impairment (ADCS-MCI-ADL).[10]
TRAILBLAZER-ALZ 2 (Donanemab): This was a randomized, double-blind, placebo-controlled Phase 3 study that enrolled people with early symptomatic Alzheimer's disease with confirmed amyloid pathology.[5] Participants were randomized 1:1 to receive intravenous donanemab or placebo every 4 weeks for 72 weeks.[11] The primary endpoint was the change from baseline until 18 months on the integrated Alzheimer's Disease Rating Scale (iADRS), which measures cognition and activities of daily living.[5] Key secondary endpoints included the change in the Sum of Boxes of the Clinical Dementia Rating Scale (CDR-SB).[11]
Signaling Pathway: Anti-Amyloid Monoclonal Antibodies
Symptomatic Treatments
These therapies do not slow the underlying disease progression but can help manage cognitive and functional symptoms for a period.
Quantitative Data Summary
| Treatment Class | Examples | Mechanism of Action | Key Efficacy Findings | Common Adverse Events |
| Cholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | Prevents the breakdown of acetylcholine, a neurotransmitter important for memory and thinking.[12][13] | - Modest improvement in cognitive function (average -2.7 points on a 70-point ADAS-Cog scale).[14] - Can slightly delay the loss of mental abilities in mild to moderate Alzheimer's.[15] - The number needed to treat for one additional patient to experience minimal improvement is 12.[16] | Nausea, vomiting, diarrhea, dizziness, loss of appetite.[13][15] |
| NMDA Receptor Antagonist | Memantine (B1676192) | Blocks the effects of excess glutamate, a neurotransmitter that can lead to neuronal damage when overactive.[17][18] | - Modifies the progressive symptomatic decline in global status, cognition, and function in moderate to severe Alzheimer's.[19] - Equivocal data in mild to moderate disease, though meta-analyses suggest some benefit.[19] - Can be used as monotherapy or in combination with cholinesterase inhibitors.[19] | Dizziness, headache, confusion, constipation.[20] |
Experimental Protocols
The efficacy of cholinesterase inhibitors and memantine has been established through numerous randomized, double-blind, placebo-controlled trials. These trials typically have a duration of 6 months to one year and enroll patients with specific stages of Alzheimer's disease (mild-to-moderate for cholinesterase inhibitors and moderate-to-severe for memantine).[14][16][19] Primary outcome measures commonly include cognitive scales like the ADAS-Cog and global assessment scales like the Clinician's Interview-Based Impression of Change (CIBIC-Plus).
Signaling Pathways: Symptomatic Treatments
Alzheimer's Disease Drug Development Workflow
The development of new therapies for Alzheimer's disease is a complex and lengthy process, involving several stages from initial discovery to regulatory approval.
References
- 1. Lecanemab Reduced Cognitive Decline in Early Alzheimer Disease in Confirmatory Trial - - Practical Neurology [practicalneurology.com]
- 2. eisai.com [eisai.com]
- 3. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donanemab data “strongest yet” in Alzheimer’s | pharmaphorum [pharmaphorum.com]
- 5. Lilly's Donanemab Significantly Slowed Cognitive and Functional Decline in Phase 3 Study of Early Alzheimer's Disease [prnewswire.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. community.the-hospitalist.org [community.the-hospitalist.org]
- 10. aagponline.org [aagponline.org]
- 11. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 13. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 14. Cholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alzheimer's disease: Research summaries – How effective are cholinesterase inhibitors? - InformedHealth.org - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Memantine Mechanism of Action: How Does Memantine Work? - GoodRx [goodrx.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Memantine: a review of its use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Memantine as a treatment for dementia | Cochrane [cochrane.org]
Replicating Key Experiments with CM-545: A Comparative Guide for Researchers
For researchers and drug development professionals investigating novel therapies for Systemic Lupus Erythematosus (SLE), understanding the landscape of current and emerging treatments is crucial. This guide provides a comprehensive comparison of CM-545 (Sifalimumab), a monoclonal antibody targeting interferon-alpha (IFN-α), with other therapeutic alternatives. The information is supported by experimental data from clinical trials and detailed methodologies for key assessment protocols.
Comparative Efficacy of this compound and Alternatives in SLE
This compound (Sifalimumab) has been evaluated in clinical trials for its efficacy in treating moderate to severe SLE. The following table summarizes key data from a Phase IIb study and compares it with other approved biologics and standard-of-care treatments for SLE.
| Treatment | Mechanism of Action | Key Efficacy Endpoint | Results | Adverse Events |
| This compound (Sifalimumab) | Neutralizes most IFN-α subtypes | SLE Responder Index (SRI-4) at week 52 | Significantly higher response rates vs. placebo (58.3% for 200mg, 56.5% for 600mg, 59.8% for 1200mg vs. 45.4% for placebo)[1] | Worsening SLE, urinary tract infection, headache[1] |
| Anifrolumab (Saphnelo™) | Type I IFN receptor antagonist | BICLA response at week 52 | Approved for moderate to severe SLE[2] | - |
| Belimumab (Benlysta®) | B-lymphocyte stimulator (BLyS) inhibitor | SRI-4 response at week 52 | Approved for SLE and lupus nephritis[2] | - |
| Standard of Care (SOC) | Varies (e.g., Hydroxychloroquine, Corticosteroids, Immunosuppressants) | Reduction in disease activity and flares | Cornerstone of SLE management[3][4] | Varies by agent |
Experimental Protocols
Accurate and reproducible assessment of disease activity is paramount in SLE clinical trials. Below are detailed methodologies for key experiments cited in the evaluation of this compound and other SLE therapies.
Type I Interferon Gene Signature Assay
This assay quantifies the expression of a set of IFN-stimulated genes (ISGs) in peripheral blood, which serves as a biomarker for the activation of the type I IFN pathway.
Methodology:
-
Sample Collection and RNA Extraction: Whole blood is collected from patients. Total RNA is then extracted from whole blood cells using a commercially available kit, such as the PAXgene Blood RNA kit.[5]
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
Quantitative Polymerase Chain Reaction (qPCR): The expression levels of a predefined set of ISGs are quantified using qPCR. Commonly used ISGs include IFI27, IFI44L, IFIT1, ISG15, RSAD2, and SIGLEC1.[5]
-
Data Normalization and Analysis: The expression of each target ISG is normalized to a housekeeping gene (e.g., β-actin). The relative expression is then calculated compared to a healthy control baseline. The composite score of the selected ISGs constitutes the IFN signature.[5]
Systemic Lupus Erythematosus Disease Activity Index (SLEDAI)
The SLEDAI is a global index used to assess disease activity in SLE patients over the preceding 10 days.[1]
Methodology:
British Isles Lupus Assessment Group (BILAG) Index
The BILAG index is another widely used tool to measure SLE disease activity, based on the physician's intention to treat.
Methodology:
The BILAG-2004 index assesses nine organ systems.[3] Disease activity within each system is graded on an A to E scale, where 'A' represents the most active disease requiring significant therapeutic intervention, and 'E' indicates no previous involvement.[3] This index is particularly sensitive to changes in disease activity over time.[9]
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved in this compound research, the following diagrams are provided.
Caption: Interferon-alpha signaling pathway leading to the expression of interferon-stimulated genes.
Caption: A typical experimental workflow for a clinical trial of this compound in SLE patients.
References
- 1. Measuring disease activity in adults with systemic lupus erythematosus: the challenges of administrative burden and responsiveness to patient concerns in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. British isles lupus assessment group 2004 index is valid for assessment of disease activity in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type I interferon signature: a quantitative standardized method for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of type I interferon signatures in undifferentiated inflammatory diseases: A Japanese multicenter experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Disease activity assessment in systemic lupus erythematosus [frontiersin.org]
- 7. Systemic Lupus Erythematosus Disease Activity Index 2000 (SLEDAI-2K) [mdcalc.com]
- 8. benlystahcp.com [benlystahcp.com]
- 9. Scoring systemic lupus erythematosus (SLE) disease activity with simple, rapid outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
In-Vivo Validation of CM-545: A Comparative Analysis for Alzheimer's Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vivo performance of CM-545's parent compound, CM-414, against other therapeutic alternatives for Alzheimer's disease. The data presented is based on preclinical studies in the established Tg2576 mouse model, offering insights into the compound's potential efficacy.
This compound is the cis-enantiomer of CM-414, a novel dual inhibitor of histone deacetylases (HDACs) and phosphodiesterase 5 (PDE5). Research indicates that this compound and its trans-enantiomer are equipotent to the racemic parent compound, CM-414. Due to the focus of published in-vivo studies on CM-414, this guide will present the experimental findings for CM-414 as a surrogate for this compound's in-vivo activity.
Performance Comparison: CM-414 vs. Alternatives
The following tables summarize the quantitative data from in-vivo studies in the Tg2576 mouse model of Alzheimer's disease, comparing the effects of CM-414 with other treatment strategies.
Cognitive Improvement in Tg2576 Mice
| Treatment | Behavioral Test | Key Metric | Improvement vs. Vehicle/Control |
| CM-414 | Novel Object Recognition | Discrimination Index | Statistically significant increase (reversal of cognitive deficit) |
| Morris Water Maze | Escape Latency | Statistically significant decrease (reversal of cognitive deficit) | |
| Vorinostat + Tadalafil | Morris Water Maze | Escape Latency | Significant decrease in escape latency in combination therapy group compared to vehicle.[1] |
| Fear Conditioning | Freezing Time | Significant increase in freezing time in combination therapy group.[1] | |
| Sildenafil | Morris Water Maze | Escape Latency | Complete reversal of cognitive impairment. |
| Donepezil | N/A | N/A | Primarily symptomatic relief, with some studies showing modest cognitive improvements in animal models. |
Reduction of Alzheimer's Disease Pathology in Tg2576 Mice
| Treatment | Pathological Marker | Reduction vs. Vehicle/Control |
| CM-414 | Amyloid-β (Aβ) Levels | Chronic treatment significantly diminished brain Aβ levels. |
| Phosphorylated Tau (pTau) | Chronic treatment reverted the increase in pTau levels. | |
| Vorinostat + Tadalafil | Amyloid-β42 (Aβ42) Levels | Marked decrease in Aβ42 levels in the combination therapy group.[2] |
| Phosphorylated Tau (pTau) | Reduction in pTau levels observed with combination therapy.[2] | |
| Sildenafil | Amyloid-β (Aβ) Burden | Did not significantly modify brain amyloid burden. |
| Phosphorylated Tau (pTau) | Reduction of tau hyperphosphorylation. | |
| Donepezil | Soluble Aβ40 and Aβ42 | Significant reduction with long-term administration at 4 mg/kg.[1][3][4] |
| Aβ Plaque Number & Burden | Significant reduction with long-term administration at 4 mg/kg.[1][3][4] |
Experimental Protocols
Detailed methodologies for the key in-vivo experiments are provided below.
Chronic Administration of CM-414 in Tg2576 Mice
-
Animal Model: Aged Tg2576 mice, a transgenic model of Alzheimer's disease that overexpresses a mutant form of human amyloid precursor protein (APP) and develops age-dependent Aβ plaques and cognitive deficits.
-
Drug Administration: CM-414 was administered chronically to the mice. The specific dosage and route of administration would be as detailed in the primary research article.
-
Duration of Treatment: Treatment was carried out over a specified number of weeks to assess the long-term effects on cognition and pathology.
-
Control Groups: Age-matched wild-type and vehicle-treated Tg2576 mice were used as controls.
Behavioral Testing: Novel Object Recognition (NOR) Task
-
Objective: To assess recognition memory.
-
Habituation Phase: Mice were individually habituated to an open-field arena for a set period in the absence of any objects.
-
Training/Familiarization Phase: Two identical objects were placed in the arena, and each mouse was allowed to explore them freely for a defined duration.
-
Testing Phase: After a retention interval, one of the familiar objects was replaced with a novel object. The time spent exploring the novel object versus the familiar object was recorded.
-
Data Analysis: A discrimination index was calculated as the difference in exploration time between the novel and familiar object, divided by the total exploration time. A higher discrimination index indicates better recognition memory.[5]
Behavioral Testing: Morris Water Maze (MWM) Task
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase (Learning): Mice were subjected to multiple trials per day for several consecutive days to learn the location of the hidden platform from different starting positions. The time taken to find the platform (escape latency) was recorded.[6]
-
Probe Trial (Memory): After the acquisition phase, the platform was removed, and the mouse was allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located was measured.
-
Data Analysis: A shorter escape latency during acquisition and more time spent in the target quadrant during the probe trial indicate better spatial learning and memory.
Visualizing the Science
Signaling Pathway of Dual HDAC and PDE5 Inhibition
Caption: Dual inhibition of HDACs and PDE5 by CM-414/CM-545.
Experimental Workflow for In-Vivo Validation
Caption: Workflow for in-vivo validation in Tg2576 mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
CM-545: A Specificity Assessment of a Novel Dual Inhibitor of HDAC and PDE5
For Immediate Release
In the landscape of drug discovery, the development of dual-inhibitor compounds that can simultaneously modulate multiple targets offers a promising strategy for treating complex diseases. This guide provides a comprehensive assessment of CM-545, a novel small molecule identified as a dual inhibitor of Histone Deacetylases (HDACs) and Phosphodiesterase 5 (PDE5). This document is intended for researchers, scientists, and drug development professionals interested in the specificity and potential therapeutic applications of this compound.
Introduction to this compound and its Targets
This compound is the cis-isomer of the racemic compound CM-414, which has been investigated for its therapeutic potential in Alzheimer's disease.[1] The dual-targeting strategy of inhibiting both HDACs and PDE5 is based on the synergistic effect of these two actions in modulating cellular pathways relevant to neurodegenerative diseases.[2][3][4]
Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can restore the expression of silenced genes, and several HDAC inhibitors have been approved for the treatment of certain cancers.
Phosphodiesterase 5 (PDE5) is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation and neuronal signaling. PDE5 inhibitors are widely used for the treatment of erectile dysfunction and pulmonary hypertension.
Comparative Inhibitory Activity of this compound
This compound has been reported to have equipotent primary activity to its racemic parent compound, CM-414.[1] The following table summarizes the in vitro inhibitory activity of CM-414 against a panel of HDAC isoforms and PDE5. For comparison, data for Vorinostat (a pan-HDAC inhibitor) and Sildenafil (a selective PDE5 inhibitor) are also presented.
| Compound | Target | IC50 (nM) |
| CM-414 (and this compound) | HDAC1 | 310 [1] |
| HDAC2 | 490 [1] | |
| HDAC3 | 322 [1] | |
| HDAC6 | 91 [1] | |
| PDE5A1 | 60 [1] | |
| Vorinostat (SAHA) | HDAC1 | 70 |
| HDAC2 | 160 | |
| HDAC3 | 100 | |
| HDAC6 | 10 | |
| Sildenafil | PDE5 | 3.5 |
Note: Data for Vorinostat and Sildenafil are representative values from publicly available databases and may vary depending on assay conditions.
Specificity Profile of this compound
Based on the available data for CM-414, this compound exhibits a distinct specificity profile. It is a potent inhibitor of PDE5 and HDAC6, with moderate activity against class I HDACs (HDAC1, 2, and 3). The dual activity against both enzyme classes in a single molecule is a key feature of this compound.
To further illustrate the specificity, the following diagram outlines the primary signaling pathways targeted by this compound.
Caption: Signaling pathways targeted by the dual inhibitor this compound.
Experimental Methodologies
The following sections detail the typical experimental protocols used to assess the inhibitory activity of compounds like this compound.
HDAC Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of a compound against specific HDAC isoforms.
Principle: The assay measures the enzymatic activity of recombinant human HDAC isoforms using a fluorogenic substrate. The deacetylation of the substrate by the HDAC enzyme allows for cleavage by a developer enzyme, which releases a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. A First-in-Class Small-Molecule that Acts as a Dual Inhibitor of HDAC and PDE5 and that Rescues Hippocampal Synaptic Impairment in Alzheimer's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concomitant histone deacetylase and phosphodiesterase 5 inhibition synergistically prevents the disruption in synaptic plasticity and it reverses cognitive impairment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CM-545: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. While the designation "CM-545" does not correspond to a universally recognized chemical compound in public databases, this guide provides a comprehensive framework for its safe handling and disposal. The primary step is to definitively identify the chemical composition of "this compound." Misidentification can lead to improper handling, creating significant safety and environmental risks.
Immediate Safety Protocol for Unidentified Chemicals
The discovery of an unlabeled or unidentifiable chemical container necessitates a cautious and systematic approach. Federal, state, and local regulations strictly prohibit the transportation, storage, or disposal of wastes with unknown identities.[1][2] Disposal companies will not accept unknown chemicals without proper analysis, which can be a costly and time-consuming process.[1][2]
Step 1: In-Lab Investigation to Identify this compound
Before treating "this compound" as an unknown, laboratory personnel should make every effort to identify the substance.[1][3][4] This can prevent unnecessary costs and complex disposal procedures.
-
Consult with Colleagues: Inquire with other researchers, the Principal Investigator (PI), or the lab manager who might recognize the container or the experiment it was associated with.[1] The context of the research conducted in the laboratory can provide valuable clues.[3][4]
-
Review Laboratory Notebooks: Cross-reference the date, location, and type of container with laboratory notebooks or experimental records.[1]
-
Examine Surrounding Reagents: The waste product is likely derived from fresh reagents stored in the same area.[1][2]
-
Search for a Safety Data Sheet (SDS): If "this compound" is a commercial product, an SDS should be available from the manufacturer.[4]
Potential Commercial Products with Similar Designations
Several commercial products bear names similar to "this compound." It is imperative to determine if your substance corresponds to one of the following, as their disposal procedures differ significantly.
| Product Name | Chemical Nature | Key Hazards | Disposal Considerations |
| Qualitek® 545 | Activated Rosin Flux containing Rosin, 2-Butanol, and Ethanol.[5] | Highly flammable liquid and vapor, causes serious eye irritation, may cause respiratory irritation, drowsiness, or dizziness.[5] | Dispose of contents/container in accordance with local/regional/national/international regulations.[5] |
| Celite® 545 | Filter aid on a silicate (B1173343) basis (Kieselguhr, soda ash flux-calcined).[6][7] | Causes damage to organs through prolonged or repeated exposure.[7] | Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[7] |
| Hthis compound-1 | Disinfection Byproducts Standard containing tert-butyl methyl ether.[8] | Highly flammable liquid and vapor, toxic in contact with skin, causes skin irritation, suspected of causing cancer.[8] | Absorb with liquid-binding material and dispose of contaminated material as waste.[8] |
| KC-545 | Chlorinated alkaline cleaner.[9] | Causes severe skin burns and eye damage.[9] | Disposal should be in accordance with applicable regional, national, and local laws and regulations.[9] |
Step 2: Handling "this compound" as an Unknown Chemical
If the identity of "this compound" cannot be determined, it must be handled as an unknown chemical.
-
Labeling: Immediately label the container as "Unknown Chemical" or "Hazardous Waste".[3][4] Include any known information, such as "clear liquid" or "white powder."
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is trained to manage unidentified chemicals and will guide you through the proper procedures.[1] They can assist in identifying the substance and will arrange for its proper disposal by a licensed hazardous waste contractor.[10]
-
Segregation and Storage: Safely place the container of the unknown chemical in a designated and secure area, away from incompatible materials.[10] If possible, place it in a secondary container, such as a cardboard box, clearly marked "Unidentified chemicals - Do NOT Touch".[10]
Experimental Protocols for Unknown Chemical Identification
In some cases, EHS may request or perform simple tests to help characterize the unknown substance for disposal purposes. These tests should only be performed by trained personnel with appropriate personal protective equipment (PPE).
Simple Characterization Tests:
-
pH Test: Using pH paper to determine if the substance is acidic, basic, or neutral can aid in classification.[2]
-
Water Reactivity and Solubility: A small, controlled test can determine if the material reacts with water and whether it is soluble.[11]
-
Visual Evaluation: Note the physical state (solid, liquid), color, and any other visual characteristics. Check for signs of container degradation or crystallization.[11]
More advanced analytical techniques may be required for full identification and are typically performed by specialized laboratories. These can include:
-
Spectroscopy: Techniques like Fourier-transform infrared (FTIR) spectroscopy can help identify organic compounds and functional groups.[12][13]
-
Chromatography: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying components of a mixture.[13]
Workflow for Handling an Unidentified Chemical
The following diagram illustrates the decision-making process when an unidentified chemical container is discovered.
By adhering to these procedures, researchers and laboratory professionals can ensure a safe working environment and maintain compliance with all relevant regulations when faced with an unidentifiable substance like "this compound."
References
- 1. benchchem.com [benchchem.com]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. qualitek.com [qualitek.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.com [fishersci.com]
- 8. agilent.com [agilent.com]
- 9. fortrexsolutions.com [fortrexsolutions.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. uttyler.edu [uttyler.edu]
- 12. How can you identify an unknown substance? [mrphysics.org]
- 13. ecalab.com [ecalab.com]
Personal protective equipment for handling CM-545
It appears that "CM-545" can refer to several different chemical products used in laboratory settings. To ensure your safety, it is crucial to identify the specific product you are handling. This guide provides essential safety and logistical information for three distinct substances sometimes identified by "545".
Celite® 545: Filter Aid (Silicate Based)
Celite® 545 is a filter aid based on silicate, commonly used in laboratory and analytical applications.[1]
Personal Protective Equipment (PPE)
Proper PPE is essential to ensure safety when handling Celite® 545.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Skin Protection | Protective gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling. Body protection should be selected based on the task being performed and the risks involved.[2] |
| Respiratory Protection | Respiratory protection is not typically required under normal conditions of use with adequate ventilation. If dust is generated, a NIOSH-approved respirator for dust should be worn.[2] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[2] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the product and ensuring a safe laboratory environment.
-
Handling: Avoid dust formation.[2][3] Do not breathe dust.[2][3] Avoid contact with skin and eyes.[3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
Disposal Plan
Dispose of contents and container in accordance with local, regional, national, and international regulations.[3][4]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[2] |
| Skin Contact | Wash off with soap and plenty of water.[2] |
| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[2] |
Operational Workflow
Qualitek® 545: Activated Rosin (B192284) Flux
Qualitek® 545 is a highly flammable activated rosin flux.[4] It can cause serious eye irritation and may cause respiratory irritation or drowsiness.[4]
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Protective gloves. |
| Respiratory Protection | Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area.[4] |
Handling and Storage
-
Handling: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4] Keep container tightly closed.[4] Avoid breathing vapors.[4] Wash hands thoroughly after handling.[4]
-
Storage: Store in a well-ventilated place. Keep cool.[4]
Disposal Plan
Dispose of contents/container in accordance with local/regional/national/international regulations.[4]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | If breathing is difficult, remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] |
| Skin Contact | Immediately flush with large amounts of water. Use soap if available. Remove contaminated clothing.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[4] |
| Ingestion | DO NOT induce vomiting. Keep at rest. Get prompt medical attention.[4] |
Operational Workflow
Hthis compound-1: Disinfection Byproducts Standard
Hthis compound-1 is a highly flammable liquid and vapor that is toxic in contact with skin, causes skin irritation, and is suspected of causing cancer.[5]
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Protective gloves and clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a respiratory protective device.[5] |
Handling and Storage
-
Handling: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[5] Keep away from ignition sources.[5] Protect against electrostatic charges.[5] Open and handle receptacle with care.[5]
-
Storage: Store in a cool location in a well-ventilated place.[5]
Disposal Plan
Dispose of contaminated material as waste according to regulations.[5]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Supply fresh air; consult doctor in case of complaints. |
| Skin Contact | Immediately wash with water and soap and rinse thoroughly. |
| Eye Contact | Rinse opened eye for several minutes under running water. |
| Ingestion | Do not induce vomiting; immediately call for medical help. |
Operational Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
